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  • Product: (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride
  • CAS: 957063-10-4

Core Science & Biosynthesis

Foundational

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride molecular weight

Introduction (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a bifunctional organoboron compound of increasing significance in medicinal chemistry and organic synthesis. Its unique architecture, combining a boron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a bifunctional organoboron compound of increasing significance in medicinal chemistry and organic synthesis. Its unique architecture, combining a boronic acid moiety with an aminophenoxy group, positions it as a versatile building block for constructing complex molecular entities. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] Concurrently, the nucleophilic amino group and the ether linkage provide strategic points for molecular elaboration, making this reagent particularly valuable in the synthesis of novel pharmaceuticals, advanced materials, and targeted biological probes. This guide provides a comprehensive technical overview of its properties, applications, and handling, grounded in established scientific principles to empower its effective use in a research and development setting.

Core Compound Properties and Structure

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. These parameters dictate storage conditions, solvent selection, and reaction stoichiometry.

Physicochemical and Safety Data

The key properties of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride are summarized below for quick reference.

PropertyValueReference
IUPAC Name (4-(2-aminophenoxy)phenyl)boronic acid;hydrochloride[3]
Molecular Formula C₁₂H₁₃BClNO₃[3]
Molecular Weight 265.5 g/mol [3]
CAS Number 957063-10-4[3]
Appearance White to off-white solid/powder[4]
Purity ≥98% (Typical)[3]
Storage Room temperature, inert atmosphere[3][5]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General Knowledge
Safety Irritant; handle with appropriate personal protective equipment[6]
Chemical Structure

The structure features a phenylboronic acid core connected via an ether linkage to a 2-aminophenol moiety. The hydrochloride salt form enhances stability and handling.

Caption: Structure of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride.

Stability and Storage Considerations

Boronic acids are susceptible to several decomposition pathways that researchers must mitigate to ensure experimental reproducibility and reagent integrity.

  • Anhydride Formation (Boroxine): Under anhydrous conditions or upon heating, three molecules of a boronic acid can dehydrate to form a six-membered cyclic trimer called a boroxine.[7] This process is often reversible in the presence of water but can complicate stoichiometry if not accounted for. Proper storage in a tightly sealed container is essential.

  • Protodeboronation: The carbon-boron bond can be cleaved in aqueous or protic media, replacing the boronic acid group with a hydrogen atom.[7] The rate of this degradation is influenced by pH and the electronic nature of the aryl substituent.

  • Oxidation: Boronic acids can undergo oxidative degradation, particularly in solution.[7] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize this pathway.

For long-term viability, it is recommended to store the solid compound at room temperature in a desiccator and away from light.[3] Solutions should be prepared fresh for optimal reactivity.

Key Applications in Research and Development

The bifunctional nature of this reagent makes it a valuable tool in several areas of chemical and biological research.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for synthesizing biaryl ether structures.[2] These motifs are prevalent in pharmaceuticals and advanced materials. The reaction couples the organoborane with an aryl or vinyl halide/triflate, catalyzed by a palladium complex in the presence of a base.[2] The free amino group can serve as a handle for further derivatization post-coupling.

G start Combine Aryl Halide (Ar-X), (4-(2-Aminophenoxy)phenyl)boronic acid HCl, & Base in Flask inert Evacuate and Backfill with Inert Gas (N₂ or Ar) 3x start->inert add_solv_cat Add Anhydrous Solvent & Pd Catalyst inert->add_solv_cat heat Heat Reaction Mixture (e.g., 80-100 °C) with Stirring add_solv_cat->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash with H₂O & Brine monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end Characterize Final Product (NMR, MS) purify->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general methodology for using the title compound in a Suzuki-Miyaura reaction.

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq.), (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride (1.2 eq.), and a suitable base (e.g., K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., dioxane/water mixture) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the mixture to 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl ether.[8]

Molecular Recognition and Sensing

A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as saccharides (sugars) and glycoproteins.[1] This interaction is pH-dependent, typically favored under basic conditions where the boronic acid is in its tetrahedral boronate form.[9] This property makes (4-(2-Aminophenoxy)phenyl)boronic acid and its derivatives useful for:

  • Glycoprotein Enrichment: Immobilized boronic acids are used in affinity chromatography to selectively capture and purify glycoproteins from complex biological samples.[2]

  • Saccharide Sensing: The binding event can be coupled to a fluorescent or colorimetric readout, enabling the development of sensors for biologically important sugars like glucose.[10]

Enzyme Inhibition

The boron atom in boronic acids is electrophilic and can form a stable, reversible covalent bond with the catalytic serine residue in the active site of serine proteases.[1] This mechanism makes boronic acid derivatives potent inhibitors of this important class of enzymes, which are implicated in various diseases. The drug Bortezomib (Velcade), a boronic acid peptide, is a prime example used in cancer chemotherapy that targets the proteasome.[1][11] The aminophenoxy moiety of the title compound can be further functionalized to create derivatives with enhanced specificity and potency for targeted protease inhibition.

Analytical Characterization

Confirming the identity and purity of the starting material is critical. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra will show characteristic peaks for the aromatic protons and carbons, as well as signals corresponding to the amine and hydroxyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition with high accuracy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity. A reversed-phase method is typically used.[12]

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in a 1:1 mixture of Mobile Phase A and B

Safety and Handling

As with all laboratory chemicals, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride must be handled with appropriate care to minimize risk.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[13] When handling the powder, use a dust mask or work in a ventilated hood to prevent inhalation.[14]

  • Health Hazards: Boronic acids are classified as irritants.[6] Direct contact may cause skin and eye irritation.[13] Inhalation of dust can lead to respiratory tract irritation.[6] Ingestion is harmful.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[14]

    • Skin: Wash off immediately with soap and plenty of water.[13]

    • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[13]

  • Spills and Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[14]

Conclusion

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a highly valuable and versatile building block for chemical synthesis and biomedical research. Its capacity to participate in robust carbon-carbon bond-forming reactions, coupled with the potential for further functionalization via its amino group and its inherent ability to interact with diol-containing biomolecules, makes it an enabling tool in drug discovery, diagnostics, and materials science. Adherence to the principles of proper storage, handling, and reaction optimization will ensure its effective and safe utilization in advancing scientific discovery.

References

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylboronic acid. Retrieved from [Link]

  • Reddy, B. V., Mamidi, G., & Venkateshwarlu, G. (2019). Simple Spectrophotometric Methods for Estimation of Drugs and Pharmaceuticals using NBS-Methyl Orange Dye Couple. International Journal of Pharmaceutical Sciences and Research, 10(9), 4215-4222.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemspace. (n.d.). [4-(2-Aminophenoxy)phenyl]boronic Acid. Retrieved from [Link]

  • Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Exploratory

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride Authored by: A Senior Application Scientist Introduction (4-(2-Aminophenoxy)phenyl)boronic acid hy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Authored by: A Senior Application Scientist

Introduction

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] The presence of the 2-aminophenoxy moiety introduces a key functional group that can be further modified or can participate in hydrogen bonding and metal coordination, making it a valuable precursor for the synthesis of complex heterocyclic structures, bioactive molecules, and functional materials.

This guide provides a comprehensive overview of a reliable synthetic route to (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, details the critical characterization techniques required to verify its structure and purity, and offers insights into best practices for its handling and storage. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and scalable for research and development applications.

Part 1: Synthesis Strategy and Protocol

The synthesis of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is most effectively achieved through a multi-step sequence. A logical and field-proven approach involves the coupling of a protected aminophenol with a boronic acid-functionalized aryl partner, followed by deprotection and salt formation. The Suzuki-Miyaura coupling is an ideal reaction for this purpose due to its high functional group tolerance and generally high yields.[4][5]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: a protected 2-aminophenol and 4-bromophenylboronic acid pinacol ester. The pinacol ester is often preferred over the free boronic acid in synthesis due to its enhanced stability and ease of handling, which prevents the formation of boroxine anhydrides.[6]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Deprotection & Salt Formation A 2-Aminophenol C tert-butyl (2-hydroxyphenyl)carbamate A->C Boc Protection B Boc Anhydride B->C F Coupled Intermediate C->F Suzuki Coupling D (4-bromophenyl)boronic acid D->F E Pd Catalyst, Base E->F H (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride F->H Boc Deprotection G HCl (in Dioxane) G->H

Caption: Synthetic workflow for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Aminophenoxy)phenyl)boronic acid

This procedure is adapted from established Suzuki-Miyaura coupling protocols.[1][3]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a 2M aqueous solution of a base, such as potassium carbonate (K₂CO₃) (3.0 eq), and a solvent system, typically a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified (4-(2-Aminophenoxy)phenyl)boronic acid in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Drying: Wash the collected solid with cold diethyl ether and dry under vacuum to yield the final product, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The core of this synthesis is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromophenylboronic acid derivative), forming a Palladium(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the Palladium(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the Palladium(0) catalyst.

Suzuki_Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'-B(OR)2 (Base) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride.

Spectroscopic and Chromatographic Data
Technique Expected Results
¹H NMR Aromatic protons in the range of 6.8-7.8 ppm. A broad singlet for the -NH₂ protons and a broad singlet for the -B(OH)₂ protons. The integration should correspond to the number of protons in the structure.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. The carbon attached to the boron atom will appear in a characteristic region.
¹¹B NMR A single broad peak is expected in the range of 28-34 ppm, characteristic of a trigonal planar boronic acid.[7][8][9][10]
Mass Spec (HRMS) The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the exact mass of the free base. The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable.[11]
FT-IR (cm⁻¹) ~3400-3300 (N-H stretch), ~3300-2500 (O-H stretch of boronic acid), ~1600 (N-H bend), ~1350 (B-O stretch), ~1250 (C-O-C stretch).
HPLC A single major peak with >95% purity when analyzed using a suitable reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water containing 0.1% formic acid.[12]
Melting Point A sharp melting point range is indicative of high purity.
Appearance Typically an off-white to light brown solid powder.
Expected Data Summary
Property Value
Molecular Formula C₁₂H₁₃BClNO₃
Molecular Weight 265.50 g/mol
CAS Number 957103-98-9[13]
Appearance Off-white to light yellow powder[14]

Part 3: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of boronic acids.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[17]

  • Preventing Decomposition: Boronic acids are susceptible to several decomposition pathways:

    • Protodeboronation: Cleavage of the C-B bond, which can be accelerated by moisture and certain metals.[6]

    • Oxidation: Degradation in the presence of air and light.[6]

    • Boroxine Formation: Three molecules of boronic acid can dehydrate to form a stable cyclic trimer called a boroxine. While this is often reversible, it can affect reactivity and stoichiometry.[6]

  • Safe Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of the powder.[17]

References

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... ResearchGate. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. RSC Publishing. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mass spectrometnc analysis for organic boron compounds. ResearchGate. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Borate handling and storage. U.S. Borax. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • Aminative Suzuki–Miyaura coupling. Xingwei Li's Group. [Link]

  • Mass Spectrometry in Boron Chemistry. ACS Publications. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. [Link]

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]

  • Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... ResearchGate. [Link]

  • [4-(2-Aminophenoxy)phenyl]boronic Acid. Alichem. [Link]

  • A review on the determination of isotope ratios of boron with mass spectrometry. PubMed. [Link]

Sources

Foundational

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride solubility properties

An In-Depth Technical Guide to the Solubility Properties of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride Introduction (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is an organoboron compound featuring a bo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Properties of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Introduction

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is an organoboron compound featuring a boronic acid functional group, an aminophenoxy moiety, and a hydrochloride salt. Such bifunctional molecules are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of complex molecules, including targeted protein degraders and biaryl compounds via Suzuki coupling reactions[1][2]. For drug development professionals, understanding the solubility of a compound is a cornerstone of its developability profile. Poor solubility can severely hamper biological assays, lead to unpredictable in vivo exposure, and create significant hurdles for formulation, ultimately increasing development costs and the risk of failure[3][4].

Boronic acids, as a class, present unique solubility challenges and characteristics that distinguish them from other common pharmaceutical scaffolds. Their behavior is intricately linked to pH, their propensity to form anhydrides, and their interactions with solution components[5]. This guide provides a comprehensive overview of the expected solubility properties of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, grounded in the fundamental chemistry of arylboronic acids. It offers a framework for understanding, predicting, and experimentally determining its solubility, empowering researchers to make informed decisions in their discovery and development programs.

Section 1: Physicochemical Profile and Expected Solubility Characteristics

While extensive, publicly available quantitative solubility data for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is limited, a robust profile of its expected behavior can be derived from its structure and the well-documented properties of related aminophenylboronic acids.

PropertyValueSource
Chemical Name (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride-
CAS Number 957063-10-4[6]
Molecular Formula C₁₂H₁₃BClNO₃[6]
Molecular Weight 265.5 g/mol [6]
Form Crystalline Powder / Solid[7]
Storage Room Temperature, Hygroscopic[6][7]

Based on its structure, several key factors will govern its solubility:

  • The Hydrochloride Salt: The presence of a hydrochloride salt of the amino group implies that this compound is supplied in a protonated, cationic form. This is expected to confer a significant advantage for aqueous solubility, particularly in acidic to neutral pH ranges, compared to its freebase form.

  • The Aminophenoxy Group: The amine and ether functionalities can participate in hydrogen bonding with protic solvents like water, which generally favors solubility.

  • The Arylboronic Acid Moiety: This is the most complex contributor to solubility behavior, exhibiting pH-dependent ionization and the potential for intermolecular dehydration reactions.

Section 2: Core Factors Influencing Arylboronic Acid Solubility

To fully appreciate the solubility profile of the title compound, one must understand the fundamental chemical equilibria at play.

The Critical Role of pH and pKa

Boronic acids are Lewis acids, not Brønsted-Lowry acids in the traditional sense. The boron atom possesses an empty p-orbital and accepts a lone pair from a hydroxide ion in aqueous solution. This converts the boron from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate form[8].

Caption: pH-dependent equilibrium of a boronic acid.

This equilibrium is governed by the compound's pKa, which for arylboronic acids typically falls in the range of 8-9[9].

  • At pH << pKa: The compound exists predominantly in its neutral, trigonal form, which generally has lower aqueous solubility.

  • At pH >> pKa: The equilibrium shifts towards the charged, tetrahedral boronate species, significantly increasing aqueous solubility[8][10].

For (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, the protonated amino group will also have its own pKa. This results in a complex zwitterionic profile that influences solubility across the entire physiological pH range.

Boroxine Formation: A Key Challenge

A defining characteristic of boronic acids is their tendency to undergo reversible intermolecular dehydration to form cyclic anhydrides known as boroxines[5].

Caption: Reversible dehydration of boronic acid to form a boroxine.

Boroxines are typically more crystalline and significantly less soluble than their corresponding monomeric acids. This equilibrium can lead to high variability in thermodynamic solubility measurements, as the solid state may be an inconsistent mixture of the acid and the boroxine[5]. This phenomenon underscores the importance of using well-defined, standardized protocols for solubility determination.

Section 3: Experimental Determination of Solubility

The choice of solubility assay is critical and depends on the stage of the research. In early drug discovery, speed is paramount, whereas in later stages, accuracy under equilibrium conditions is required[4].

Kinetic vs. Thermodynamic Solubility: A Strategic Choice
  • Kinetic Solubility: This high-throughput method is used for rapid screening of large compound libraries. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is prone to supersaturation and generally yields a higher, more optimistic solubility value. Common detection methods include nephelometry (light scattering) and direct UV analysis after filtration[3][11].

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound. Excess solid material is incubated in a buffer over an extended period (e.g., 24 hours) to ensure the solution is fully saturated. It is more time-consuming but provides the most accurate and relevant data for lead optimization and pre-formulation studies[3][4]. The shake-flask method is the gold standard[3].

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to provide a definitive measure of equilibrium solubility and is a self-validating system.

Objective: To determine the maximum concentration of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride that can be dissolved in a specific aqueous buffer at equilibrium.

Methodology:

  • Preparation:

    • Accurately weigh approximately 2-5 mg of the compound into several glass vials. Rationale: Using excess solid is essential to ensure saturation is reached.

    • Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

    • Include a reference compound with known solubility (e.g., Ketoconazole) as a system control. Rationale: The control validates the experimental setup and analytical method.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours. Rationale: Extended agitation ensures the system reaches thermodynamic equilibrium. Constant temperature is critical as solubility is temperature-dependent.[12]

  • Sample Processing:

    • After 24 hours, visually inspect the vials to confirm that excess solid remains. Self-Validation: If no solid is present, the compound is fully dissolved, and the experiment must be repeated with more compound.

    • Allow the vials to stand for 1-2 hours to let larger particles settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF). Rationale: Filtration removes all undissolved particles, ensuring only the soluble fraction is measured.

  • Quantification:

    • Prepare a standard curve of the test compound in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

    • Dilute the filtered supernatant with the analysis solvent to a concentration within the linear range of the standard curve.

    • Analyze the standards and the sample by a suitable analytical method, such as HPLC-UV or LC-MS/MS. Rationale: These methods provide accurate quantification of the dissolved compound concentration.[13]

  • Data Analysis:

    • Calculate the concentration of the dissolved compound in the supernatant using the standard curve.

    • Express the final solubility in units of µg/mL or µM.

Thermodynamic Solubility Workflow start Start: Weigh Compound add_buffer Add Aqueous Buffer start->add_buffer incubate Incubate with Shaking (24h, constant T) add_buffer->incubate check_solid Visual Check for Excess Solid? incubate->check_solid filter Filter Supernatant (0.45 µm PVDF) check_solid->filter Yes fail Fail: Repeat with More Compound check_solid->fail No analyze Quantify by HPLC-UV or LC-MS/MS filter->analyze prepare_standards Prepare Standard Curve prepare_standards->analyze calculate Calculate Solubility (µg/mL or µM) analyze->calculate end End: Report Result calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for High-Throughput Kinetic Solubility Determination

This protocol is optimized for rapid screening in early-phase discovery.

Objective: To rapidly assess the solubility of a compound upon precipitation from a DMSO stock into an aqueous buffer.

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[14]

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microtiter plate.

  • Compound Addition & Incubation:

    • Add a small volume of the DMSO stock solution to the buffer-filled wells (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO). Rationale: The "DMSO shock" rapidly induces precipitation of compounds with solubility below the target concentration.

    • Seal the plate and shake at room temperature for 1-2 hours. Rationale: A shorter incubation time defines this as a kinetic, not equilibrium, measurement.[3]

  • Analysis (Nephelometry Example):

    • Place the microtiter plate directly into a nephelometer.

    • Measure the light scattering in each well. Rationale: The intensity of scattered light is directly proportional to the amount of undissolved precipitate.

    • The solubility is reported as the highest concentration at which no significant light scattering (precipitate) is observed.

Kinetic Solubility Workflow start Start: Prepare 10 mM DMSO Stock add_stock Add DMSO Stock to Buffer (e.g., 1:100 dilution) start->add_stock dispense_buffer Dispense Buffer to 96-Well Plate dispense_buffer->add_stock incubate Incubate with Shaking (1-2h, RT) add_stock->incubate analyze Analyze Plate (e.g., Nephelometry) incubate->analyze report Report Kinetic Solubility analyze->report end End report->end

Caption: Workflow for High-Throughput Kinetic Solubility.

Conclusion

While specific quantitative data for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride requires experimental determination, its chemical structure provides a strong basis for a qualitative and semi-quantitative assessment of its solubility. The presence of the hydrochloride salt is anticipated to enhance aqueous solubility compared to the free base. However, like all boronic acids, its solubility will be profoundly influenced by pH, with increased solubility expected at pH values above its boronic acid pKa. Researchers must also remain vigilant to the potential for low-solubility boroxine formation, which can complicate measurements and affect the stability of solid and solution-state material.

By employing the standardized, robust protocols detailed in this guide—selecting between kinetic and thermodynamic methods based on the specific research question—scientists and drug developers can generate reliable and reproducible solubility data. This information is indispensable for guiding medicinal chemistry efforts, enabling appropriate formulation for in vivo studies, and ensuring the overall integrity of the drug discovery and development process.

References

  • ProQuest. Physical and chemical properties of boronic acids: Formulation implications. [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Wiley-VCH. Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • UNT Digital Library. Literature Review of Boric Acid Solubility Data. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • ChemBK. (3-aminophenyl)boronic acid. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic... [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted NMR Spectral Data of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a bifunctional organic molecule of significant interest in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure combines the reactive boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions and a known pharmacophore for enzyme inhibition, with an aminophenoxy scaffold that offers diverse points for further chemical modification. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound. Due to the limited availability of public experimental spectra for this specific molecule, this document serves as a predictive guide based on the known spectral characteristics of its structural analogues.

I. General Principles of NMR Spectroscopy for Boronic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For boronic acids, ¹H, ¹³C, and even ¹¹B NMR provide critical information. The boronic acid group (-B(OH)₂) is electron-withdrawing through its sigma framework but can also engage in pi-donation to the aromatic ring. This dual electronic nature influences the chemical shifts of nearby protons and carbons. The hydrochloride salt form of an amine, as in the target molecule, will significantly impact the chemical environment of the aminophenoxy ring, particularly the protons on the nitrogen and in its vicinity, due to the positive charge on the ammonium group.

The choice of solvent is crucial for acquiring high-quality NMR data. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for boronic acids due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[1] The residual proton signal in DMSO-d₆ typically appears as a quintet at approximately 2.50 ppm, and its corresponding carbon signal is a septet at 39.52 ppm.[2] Water is a common impurity in DMSO-d₆ and usually appears as a broad singlet around 3.33 ppm.[3]

II. Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride in DMSO-d₆ is expected to show a complex pattern of signals corresponding to the eight aromatic protons, the protons of the ammonium group, and the hydroxyl protons of the boronic acid. The chemical shifts are predicted based on data from analogous compounds such as 2-aminophenol, 4-aminophenylboronic acid, and phenylboronic acid.[4][5][6]

A. Aromatic Region (δ 6.5 - 8.0 ppm):

The spectrum will feature two distinct sets of aromatic signals corresponding to the two phenyl rings.

  • Aminophenoxy Ring Protons (H-3', H-4', H-5', H-6'): The protons on this ring will be influenced by the electron-donating ether oxygen and the electron-withdrawing ammonium group (-NH₃⁺). This will result in a complex splitting pattern.

    • H-6' : Expected to be a doublet in the downfield region of this system (around 7.2-7.4 ppm) due to its proximity to the ether linkage.

    • H-3', H-4', H-5' : These protons will likely appear as a complex multiplet between 6.8 and 7.1 ppm.

  • Phenylboronic Acid Ring Protons (H-2, H-3, H-5, H-6): This ring system will exhibit a more straightforward splitting pattern typical of a 1,4-disubstituted benzene ring.

    • H-2, H-6 : These protons, ortho to the boronic acid group, are expected to be deshielded and appear as a doublet around 7.8-8.0 ppm.

    • H-3, H-5 : These protons, meta to the boronic acid group, will be more shielded and appear as a doublet around 7.0-7.2 ppm.

B. Labile Protons:

  • Ammonium Protons (-NH₃⁺): Due to the hydrochloride salt form, the amine will be protonated. These protons are expected to appear as a broad singlet in the downfield region, likely above 10 ppm. Its exact chemical shift and broadness can be influenced by concentration and residual water content.

  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons on the boron atom will also give rise to a broad singlet. In DMSO-d₆, these protons often appear in the range of 8.0-8.5 ppm.

III. Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Based on data from related structures, the following predictions can be made.[4][7]

  • Carbons of the Phenylboronic Acid Ring:

    • C-1 (ipso-carbon attached to Boron): This carbon will be significantly deshielded and is expected to appear around 130-135 ppm. The signal may be broad due to quadrupolar relaxation of the attached boron atom.

    • C-4 (ipso-carbon attached to Oxygen): This carbon will be deshielded due to the ether linkage, with an expected chemical shift in the range of 155-160 ppm.

    • C-2, C-6 and C-3, C-5: These pairs of equivalent carbons will appear in the aromatic region, with C-2 and C-6 being more downfield (around 135-140 ppm) than C-3 and C-5 (around 115-120 ppm).

  • Carbons of the Aminophenoxy Ring:

    • C-1' (ipso-carbon attached to the Ammonium Group): Expected around 140-145 ppm.

    • C-2' (ipso-carbon attached to the Ether Oxygen): Expected to be downfield, in the range of 150-155 ppm.

    • C-3', C-4', C-5', C-6': These four carbons will resonate in the aromatic region between 110 and 130 ppm.

IV. Data Presentation

Table 1: Predicted ¹H NMR Data for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-67.8 - 8.0d2H
H-3, H-57.0 - 7.2d2H
H-6'7.2 - 7.4d1H
H-3', H-4', H-5'6.8 - 7.1m3H
-B(OH)₂8.0 - 8.5br s2H
-NH₃⁺> 10br s3H

Table 2: Predicted ¹³C NMR Data for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1130 - 135
C-2, C-6135 - 140
C-3, C-5115 - 120
C-4155 - 160
C-1'140 - 145
C-2'150 - 155
C-3' - C-6'110 - 130

V. Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a standard protocol for the analysis of small organic molecules like (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride.[8][9][10]

A. Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry vial.[8]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.[11]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.[11]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

B. NMR Spectrometer Setup and Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]

VI. Visualizations

molecular_structure cluster_aminophenoxy Aminophenoxy Ring cluster_phenylboronic Phenylboronic Acid Ring C1' C1' C2' C2' C1'->C2' N NH₃⁺ C1'->N C3' C3' C2'->C3' O O C2'->O C4' C4' C3'->C4' H3' H3' C3'->H3' C5' C5' C4'->C5' H4' H4' C4'->H4' C6' C6' C5'->C6' H5' H5' C5'->H5' C6'->C1' H6' H6' C6'->H6' C1 C1 C2 C2 C1->C2 B B(OH)₂ C1->B C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O->C4

Caption: Molecular structure of (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride with atom numbering for NMR assignment.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Acquire 1H & 13C Spectra lock_shim->acquire ft 7. Fourier Transform acquire->ft phase_baseline 8. Phase and Baseline Correction ft->phase_baseline reference 9. Reference to Solvent Peak phase_baseline->reference Final Spectrum Analysis Final Spectrum Analysis reference->Final Spectrum Analysis

Caption: Experimental workflow for NMR analysis.

VII. References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • Deuterated DMSO - Wikipedia. (n.d.). Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Graham, T. J. A., Windsor, M. A., & Raines, R. T. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Angewandte Chemie International Edition, 56(46), 14511–14515. [Link]

  • NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved from [Link]

  • S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • BMRB entry bmse000310 - 2-Aminophenol. (n.d.). Retrieved from [Link]

  • Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Aminophenol - SpectraBase. (n.d.). Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenylboronic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-Aminophenol | C6H7NO | CID 5801 - PubChem. (n.d.). Retrieved from [Link]

  • What cause dmso-d6 peak to appear at 3.33 on proton spectra? | ResearchGate. (n.d.). Retrieved from [Link]

  • 1H NMR - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. (n.d.). Retrieved from [Link]

  • 4-aminophenylboronic acid - 89415-43-0 - Structure, Synthesis, Properties. (n.d.). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Abstract (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a compound of significant interest in medicinal chemistry and drug development, largely owing to the versatile reactivity of the boronic acid moiety.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a compound of significant interest in medicinal chemistry and drug development, largely owing to the versatile reactivity of the boronic acid moiety.[1][2][3] As a critical intermediate in the synthesis of novel therapeutic agents, its structural integrity and purity are paramount. This guide provides a comprehensive overview of the essential spectroscopic techniques for the thorough characterization of this molecule. Tailored for researchers, scientists, and professionals in drug development, this document outlines not just the "how" but the fundamental "why" behind the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) in ensuring the compound's identity and quality.

Introduction: The Significance of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Boronic acids and their derivatives are recognized as privileged structures in medicinal chemistry. The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with diols, have positioned these compounds as key components in sensors and therapeutic agents.[1][2] (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride serves as a vital building block in the synthesis of more complex molecules, including enzyme inhibitors and targeted drug delivery systems.[4] Its structure, featuring an aminophenoxy group linked to a phenylboronic acid, offers multiple sites for chemical modification, making it a versatile scaffold in drug discovery.

Given its role as a foundational precursor, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity to validate its chemical structure and ensure the absence of impurities that could compromise downstream applications. This guide provides the scientific rationale and detailed protocols for its comprehensive spectroscopic characterization.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is the bedrock of interpreting spectroscopic data. The key functional groups and structural elements of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride that are amenable to spectroscopic investigation are:

  • The Boronic Acid Group (-B(OH)₂): This is the defining feature of the molecule. Its presence and integrity are confirmed by specific signals in NMR and characteristic vibrations in FTIR spectroscopy.

  • The Aromatic Rings: The molecule contains two phenyl rings. The substitution patterns on these rings give rise to distinct signals in ¹H and ¹³C NMR spectroscopy and characteristic absorption bands in FTIR and UV-Vis spectroscopy.

  • The Ether Linkage (-O-): This linkage influences the electronic environment of the adjacent aromatic rings and can be identified by characteristic stretching vibrations in the FTIR spectrum.

  • The Amino Group (-NH₂): As a hydrochloride salt, this group will be protonated (-NH₃⁺). This protonation significantly affects its spectroscopic signature, particularly in NMR and FTIR.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of the molecular skeleton.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Signals:

  • Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region (typically 6.5-8.0 ppm). The specific splitting patterns will depend on the substitution and the coupling between adjacent protons.

  • Ammonium Protons (-NH₃⁺): The protons of the ammonium group are expected to appear as a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.

  • Boronic Acid Protons (-B(OH)₂): These protons are often exchangeable and may appear as a broad singlet. Their visibility can be influenced by the solvent and the presence of water.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can affect the chemical shifts of labile protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform a D₂O exchange experiment to confirm the identity of the -NH₃⁺ and -B(OH)₂ protons.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected Signals:

  • Aromatic Carbons: The carbon atoms of the phenyl rings will appear in the downfield region (typically 110-160 ppm). The carbon attached to the boron atom will have a characteristic chemical shift.

  • Carbons Attached to Oxygen and Nitrogen: The carbon atoms bonded to the ether oxygen and the amino group will also exhibit characteristic chemical shifts.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for a good signal-to-noise ratio.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

¹¹B NMR Spectroscopy

Rationale: ¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.[5][6] It provides direct evidence for the presence of the boronic acid group and can give insights into its coordination state.[5][6]

Expected Signals:

  • A single, relatively broad signal is expected for the sp²-hybridized boron atom of the boronic acid. The chemical shift is characteristic of this functional group.

Experimental Protocol:

  • Sample Preparation: A slightly higher concentration than that used for ¹H NMR may be beneficial.

  • Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹¹B nucleus.

  • Data Acquisition: Acquire a standard ¹¹B NMR spectrum.

NMR Data Summary
Nucleus Expected Chemical Shift Range (ppm)
¹HAromatic: 6.5 - 8.0, -NH₃⁺: Variable (broad), -B(OH)₂: Variable (broad)
¹³CAromatic: 110 - 160
¹¹BCharacteristic signal for sp² Boron

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale: The absorption of infrared radiation excites molecular vibrations (stretching and bending). The frequencies of these absorptions are specific to the bonds and functional groups within the molecule.

Expected Vibrational Bands:

  • O-H Stretch (from B(OH)₂): A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

  • N-H Stretch (from -NH₃⁺): A broad and often complex set of bands in the 2800-3200 cm⁻¹ region is indicative of the ammonium salt.

  • C=C Aromatic Stretch: Sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.[7]

  • B-O Stretch: A strong band, typically in the 1300-1400 cm⁻¹ region, is a key indicator of the boronic acid group.[8][9]

  • C-O Stretch (Ether): A distinct band in the 1200-1300 cm⁻¹ region corresponds to the aryl ether linkage.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Caption: Key FTIR correlations for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Rationale: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides the exact molecular weight and the masses of any fragments formed during ionization.

Expected Results:

  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the mass of the free base form of the molecule (after loss of HCl). The presence of boron's two stable isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for the molecular ion and boron-containing fragments.[10][11]

  • Fragmentation Pattern: The molecule may fragment in a predictable manner, providing further structural confirmation. Common fragmentation pathways for similar compounds have been studied.[12]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is often used for the analysis of organic boron compounds.[13]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Mass Spectrometry Data Summary
Technique Expected Information
ESI-MSMolecular weight of the free base, Isotopic pattern of Boron
HRMSExact mass and elemental composition

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores such as aromatic rings.

Rationale: The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure.

Expected Results:

  • The presence of the substituted aromatic rings will result in characteristic absorption bands in the UV region, typically between 200 and 400 nm.[7][14][15] The exact λ_max and molar absorptivity can be influenced by the solvent and pH.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).[16]

  • Data Acquisition: Scan the absorbance of the solution over the UV-Vis range (typically 200-800 nm).

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18][19]

  • Handling: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[17][18]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

The comprehensive spectroscopic analysis of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, employing a suite of complementary techniques, is indispensable for its structural verification and purity assessment. This guide has detailed the underlying principles and practical protocols for NMR (¹H, ¹³C, and ¹¹B), FTIR, Mass Spectrometry, and UV-Vis spectroscopy. By integrating the data from these methods, researchers and drug development professionals can proceed with confidence in the quality of this critical synthetic intermediate, ensuring the integrity and success of their subsequent research and development endeavors.

References

  • Mass spectrometric analysis for organic boron compounds. ResearchGate. Available at: [Link]

  • Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881. Available at: [Link]

  • Spicer, C. W., & St. Clair, A. K. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 118(40), 9439–9447. Available at: [Link]

  • Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2094. Available at: [Link]

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  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available at: [Link]

  • Electronic Supplementary Information for - A novel aggregation–induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. The Royal Society of Chemistry. Available at: [Link]

  • Changes of the UV absorption spectra during the titration of 4. ResearchGate. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Comparison of the experimental and simulated UV–Vis absorption spectra. ResearchGate. Available at: [Link]

  • NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. ResearchGate. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Mass Spectrometry in Boron Chemistry. ACS Publications. Available at: [Link]

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. Available at: [Link]

  • Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride: From Procurement to Application

Abstract (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a bifunctional reagent of increasing importance in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety ready f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a bifunctional reagent of increasing importance in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety ready for cross-coupling and a nucleophilic aminophenoxy group, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of the compound's commercial availability, physicochemical properties, and procurement strategies. Furthermore, it details a validated synthesis protocol for situations requiring in-house preparation and explores its critical applications, particularly in the synthesis of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their discovery pipelines.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, the efficiency of a multi-step synthesis is often dictated by the strategic value of its starting materials. (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride (a compound I will refer to henceforth by its CAS number, 957063-10-4, for clarity) emerges as a significant player in this context. It is an organoboron compound that marries two key functional groups: the phenylboronic acid, a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and an aminophenoxy substituent, which provides a handle for further functionalization or direct integration into a pharmacophore.[1][2]

The hydrochloride salt form generally enhances stability and handling characteristics compared to the free base.[2] Its utility is most pronounced in the construction of biaryl and heteroaryl structures, which are privileged motifs in a vast array of biologically active molecules.[3] Understanding the procurement landscape and key applications of this reagent is therefore critical for any research program engaged in the synthesis of novel chemical entities.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for CAS 957063-10-4 are summarized below.

PropertyValueSource
CAS Number 957063-10-4[4]
Molecular Formula C₁₂H₁₃BClNO₃[4]
Molecular Weight 265.5 g/mol [4]
Appearance White to off-white powder/solid[1]
Purity (Typical) ≥98%[4]
Solubility Soluble in DMSO, Methanol[4]
Storage Conditions Room temperature, store under inert gas
Key Sensitivities Hygroscopic; susceptible to protodeboronation in aqueous solutions[1][5]

Expert Insight: The most critical handling parameter for boronic acids, including this one, is their susceptibility to degradation. The primary degradation pathway is protodeboronation, a hydrolysis reaction that cleaves the carbon-boron bond, yielding aniline and boric acid.[5] This process is accelerated by pH changes, heat, and light.[5] Therefore, it is imperative to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents whenever possible. For applications requiring aqueous media, solutions should be prepared fresh and used immediately to minimize degradation.[5]

Commercial Availability and Procurement Strategy

CAS 957063-10-4 is available from a variety of chemical suppliers, positioning it as a readily accessible building block for research and development purposes. A comparative analysis of representative suppliers is provided below.

SupplierTypical PurityAvailable QuantitiesNotes
LabSolu 98%250mg, 1g, 5gOffers this compound as part of their "Protein Degrader Building Blocks" category.[4]
Echemi Varies by ListerBulk and ResearchA marketplace platform connecting various suppliers, including manufacturers.[6]
BLD Pharm >95%Research QuantitiesProvides basic GHS and storage information.

Procurement Causality: For early-stage discovery and route scouting, sourcing small quantities (250mg - 1g) from established fine chemical suppliers like LabSolu or BLD Pharm is the most logical approach. These vendors provide well-characterized material with readily available purity data, which is essential for reproducible chemistry. For process development or scale-up campaigns, leveraging a platform like Echemi to identify and engage directly with manufacturers can be more cost-effective. However, this path necessitates in-house quality control to validate the identity and purity of the material upon receipt, as specifications can vary between manufacturers.

Synthetic Protocol: In-House Preparation

While commercially available, circumstances such as cost constraints for large-scale use or supply chain disruptions may necessitate in-house synthesis. A common and reliable method involves the palladium-catalyzed borylation of a suitable aryl halide precursor. The workflow below outlines a representative, two-step synthesis starting from 1-bromo-4-(2-aminophenoxy)benzene.

Experimental Workflow Diagram

G cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Deprotection / Hydrolysis A 1-bromo-4-(2-aminophenoxy)benzene + Bis(pinacolato)diboron (B₂pin₂) B Pd(dppf)Cl₂ (Catalyst) KOAc (Base) DMF (Solvent), 80°C A->B Reaction Conditions C Pinacol Ester Intermediate B->C Forms D Pinacol Ester Intermediate E NaIO₄ / HCl THF / H₂O D->E Reaction Conditions F (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride (Final Product) E->F Yields

Caption: A two-step synthesis workflow for CAS 957063-10-4.

Step-by-Step Methodology:

PART 1: Miyaura Borylation

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-(2-aminophenoxy)benzene (1.0 eq).

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂) (1.1 eq) and potassium acetate (KOAc) (3.0 eq).

  • Catalyst Introduction: Add palladium(II) dichloride [1,1'-bis(diphenylphosphino)ferrocene] (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent & Purge: Evacuate and backfill the flask with argon three times. Add anhydrous N,N-Dimethylformamide (DMF) via cannula.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.

PART 2: Deprotection and Salt Formation

  • Dissolution: Dissolve the crude pinacol ester intermediate from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add sodium periodate (NaIO₄) (4.0 eq) followed by the dropwise addition of 1M hydrochloric acid (HCl).

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Isolation: Filter the resulting precipitate and wash with cold water, then with a small amount of cold diethyl ether.

  • Drying: Dry the collected solid under vacuum to yield (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride as a solid.

Trustworthiness of Protocol: This protocol is self-validating. The progress of each step can be rigorously monitored by standard analytical techniques (TLC, LC-MS). The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data against reference standards.

Key Application: A Building Block for Kinase Inhibitors

The true value of CAS 957063-10-4 is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules. Boronic acids are indispensable in medicinal chemistry, with the Suzuki-Miyaura coupling being one of the most widely used reactions in the pharmaceutical industry for creating C-C bonds.[3][7]

This specific reagent can be used, for example, in the preparation of chromen-4-one derivatives, which have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response pathway and a target in oncology.

Illustrative Synthetic Pathway

G A (4-(2-Aminophenoxy)phenyl) boronic acid HCl (CAS 957063-10-4) C Suzuki-Miyaura Coupling A->C B Aryl Halide Partner (e.g., Brominated Chromen-4-one) B->C D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) C->D Requires E Biaryl Chromen-4-one Derivative (Potential DNA-PK Inhibitor) C->E Forms

Caption: Role of CAS 957063-10-4 in a Suzuki coupling reaction.

Mechanistic Causality: In this Suzuki-Miyaura reaction, the boronic acid (A) is activated by a base. The palladium catalyst undergoes oxidative addition with the aryl halide (B). Transmetalation then occurs, transferring the aryl group from boron to palladium. Finally, reductive elimination yields the desired biaryl product (E) and regenerates the active palladium catalyst, completing the catalytic cycle.[2] The aminophenoxy moiety remains intact, available for further elaboration or to serve as a key binding element with the biological target.

Conclusion

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride (CAS 957063-10-4) is a high-value synthetic building block with established commercial availability. Its utility is rooted in the orthogonal reactivity of its boronic acid and aminophenoxy functional groups. While readily procurable for R&D, this guide provides a robust framework for its in-house synthesis, should the need arise. Proper handling to mitigate hydrolytic degradation is paramount for successful and reproducible outcomes. Its demonstrated application in the synthesis of kinase inhibitors underscores its importance for professionals in drug discovery and medicinal chemistry, enabling the efficient construction of complex and potentially therapeutic molecules.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

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Foundational

A Guide to the Handling and Storage of Arylboronic Acid Hydrochlorides

Introduction: The Utility and Challenge of Bifunctional Arylboronic Acids Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility and Challenge of Bifunctional Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in forming carbon-carbon bonds is a cornerstone of pharmaceutical and materials science research. However, a specific subclass of these reagents—those containing a basic functional group, such as an amino moiety—presents unique stability challenges.

To enhance shelf-life and improve handling characteristics, these amino-functionalized arylboronic acids are frequently prepared and supplied as hydrochloride salts. In this form, the basic amine is protonated, which can significantly improve the compound's stability and aqueous solubility.[1][2] This guide provides an in-depth technical overview of the chemistry, stability, and proper handling and storage protocols for arylboronic acid hydrochlorides, ensuring their successful application in research and development.

The Underlying Chemistry: A Tale of Two Equilibria

Understanding the behavior of an arylboronic acid hydrochloride requires appreciating two simultaneous chemical principles: the acid-base chemistry of the amino group and the inherent equilibria of the boronic acid moiety.

The Role of the Hydrochloride Salt

Arylboronic acids containing an amine group (e.g., 3-aminophenylboronic acid) are bifunctional. The boronic acid is a Lewis acid, while the amine is a Lewis base. The free amine can be susceptible to oxidation and can influence the reactivity and stability of the boronic acid group. By treating the compound with hydrochloric acid, the amine is protonated to form a more stable and often more crystalline ammonium salt.[1][3] This conversion is a common strategy in pharmaceutical chemistry to improve the shelf-life and handling of amine-containing active ingredients.[2]

The Boronic Acid-Boroxine Equilibrium

Arylboronic acids in the solid state or in non-aqueous solutions exist in a dynamic equilibrium with their cyclic anhydride trimer, the boroxine. This dehydration is reversible, and the presence of water shifts the equilibrium back toward the monomeric boronic acid.[4][5][6] For most applications, particularly Suzuki-Miyaura coupling, the monomeric boronic acid is the reactive species. The presence of water, often as a co-solvent in the reaction mixture, is therefore crucial for ensuring the availability of the active reagent.[4][7]

G cluster_0 Arylboronic Acid Moiety cluster_1 Amino Group Moiety Boroxine Arylboroxine (Anhydride Trimer) BoronicAcid Arylboronic Acid (Monomer) Boroxine->BoronicAcid + 3 H₂O FreeAmine Free Amine (Ar-NH₂) HCl_Salt Hydrochloride Salt (Ar-NH₃⁺Cl⁻) FreeAmine->HCl_Salt + HCl

Caption: Key equilibria governing arylboronic acid hydrochlorides.

Stability and Degradation: Protecting Reagent Integrity

The principal degradation pathway for arylboronic acids is protodeboronation , the cleavage of the carbon-boron bond to yield the corresponding arene.[6][8] This process is highly dependent on the reaction conditions, especially pH.

Both strongly acidic and strongly basic conditions can promote protodeboronation.[5][8] However, for many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻).[5][9] By storing the compound as a hydrochloride salt, the molecule is maintained in a more acidic state, which helps protect the sensitive C-B bond from base-catalyzed decomposition during storage.

Degradation PathwayCausal FactorsMitigation Strategy
Protodeboronation Moisture, high pH (base-catalyzed), elevated temperatures.[5][6][8]Store as a hydrochloride salt in a dry, cool environment under an inert atmosphere. Use freshly prepared solutions for reactions.
Oxidation Atmospheric oxygen, peroxide contaminants in solvents.Store under an inert gas (Nitrogen or Argon). Use properly purified and degassed solvents for reactions.
Boroxine Formation Dehydration (absence of water).While not strictly degradation, excessive boroxine can affect dissolution and reactivity. Ensure adequate water is present in reaction mixtures.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the efficacy of arylboronic acid hydrochlorides. These compounds are often hygroscopic and sensitive to air and light.

Storage Conditions

To ensure long-term stability, arylboronic acid hydrochlorides should be stored under the conditions summarized below.

ParameterRecommendationRationale
Temperature Store in a cool environment (2-8°C recommended).Reduces the rate of potential degradation pathways.
Atmosphere Store under an inert gas (Nitrogen or Argon).[1][10]Prevents oxidation of the amine and boronic acid moieties.
Moisture Keep container tightly sealed in a dry place/desiccator.[1][10]Minimizes water absorption, which can facilitate protodeboronation.
Light Store in an amber vial or in the dark.Protects against potential photolytic degradation.
Incompatibilities Store away from strong oxidizing agents and strong bases.[10]Avoids rapid decomposition or hazardous reactions.
Safe Handling Workflow

When handling these reagents, the primary goals are to prevent atmospheric exposure and ensure user safety. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. A dust mask should be used when handling the powder outside of a contained environment.

G start Start: Retrieve Reagent from Storage inert_env Establish Inert Atmosphere (Glovebox or Schlenk Line) start->inert_env weigh Weigh Required Amount into a Clean, Dry Vial inert_env->weigh seal Seal Vial Before Removing from Inert Env. weigh->seal dissolve Dissolve in Degassed Solvent Under Positive N₂/Ar Pressure seal->dissolve use Use Solution Immediately in Reaction dissolve->use end End use->end

Caption: Recommended workflow for handling arylboronic acid hydrochlorides.

Practical Application: Use in Suzuki-Miyaura Coupling

Arylboronic acid hydrochlorides are excellent reagents for Suzuki-Miyaura couplings, but their use requires a critical adjustment to standard protocols due to the presence of the hydrochloride salt.

The Stoichiometry of the Base: The Critical Consideration

The base in a Suzuki-Miyaura reaction serves to activate the boronic acid, forming a boronate species that is competent for transmetalation to the palladium center.[6][10] When using an arylboronic acid hydrochloride, one equivalent of the base will be consumed to neutralize the hydrochloride salt and liberate the free amine. Therefore, the total amount of base must be calculated to account for both this neutralization and the catalytic needs of the reaction.

Total Base (equivalents) = 1.0 (for HCl neutralization) + Base for Catalysis (typically 2.0 equiv)

A total of at least 3.0 equivalents of base relative to the limiting reagent is a standard starting point for these reactions.[11]

Detailed Experimental Protocol: A Case Study

This protocol describes a general procedure for the coupling of 3-aminophenylboronic acid hydrochloride with an aryl bromide.

Reaction: 3-Aminophenylboronic acid hydrochloride + 4-Bromotoluene → 3-Amino-4'-methylbiphenyl

Materials:

  • 3-Aminophenylboronic acid hydrochloride (1.2 equivalents)

  • 4-Bromotoluene (1.0 equivalent, limiting reagent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (Potassium Carbonate, K₂CO₃, 3.0 equivalents)

  • Solvent: Degassed 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 eq), 3-aminophenylboronic acid hydrochloride (1.2 eq), and finely powdered potassium carbonate (3.0 eq).

    • Scientist's Note: Using a slight excess of the boronic acid component can help drive the reaction to completion. The base must be finely powdered to maximize its surface area and reactivity.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote undesirable homocoupling of the boronic acid.[3] Thorough degassing is critical for reproducible results.

  • Solvent Addition: Add the degassed solvent mixture (4:1 Dioxane/Water) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

    • Scientist's Note: The water co-solvent is essential to hydrolyze any boroxine back to the active boronic acid and can help solubilize the inorganic base.[4][7]

  • Reaction: Immerse the flask in a preheated oil bath at 80-100°C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the limiting reagent is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient base (HCl not fully neutralized).2. Inactive catalyst (degraded by oxygen).3. Poor quality boronic acid (degraded by protodeboronation).1. Ensure at least 3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄) are used.2. Use a fresh catalyst source and ensure rigorous degassing of solvents and the reaction vessel.3. Use a fresh bottle of the boronic acid; consider storing it in a desiccator inside a freezer.
Homocoupling of Boronic Acid Presence of oxygen deactivating the catalyst and promoting Pd(II)-mediated homocoupling.[3]Improve degassing procedures. Use a robust, air-stable pre-catalyst (e.g., a Buchwald palladacycle).
Protodeboronation of Starting Material Reaction conditions too harsh (high temperature, prolonged time) or incorrect pH.Lower the reaction temperature. Screen different bases (e.g., K₃PO₄ is often effective for sensitive substrates). Ensure reaction is not run longer than necessary.
Hydrolysis of Ester Groups Use of a strong, nucleophilic base like NaOH or KOH.Switch to a weaker, non-nucleophilic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6]

Conclusion

Arylboronic acid hydrochlorides are valuable, stabilized reagents that enable the incorporation of amino-aryl motifs into complex molecules. Their successful use hinges on a clear understanding of their bifunctional nature. By implementing rigorous storage and handling protocols to prevent degradation and by making the critical stoichiometric adjustment of adding sufficient base to both neutralize the salt and drive the catalytic cycle, researchers can ensure the reliability and success of their synthetic endeavors.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Aminophenylboronic acid hydrochloride.
  • Smolecule. (2023). 3-Aminophenylboronic acid hydrochloride.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Quora. (2023). What is the prominent role of water in the Suzuki reaction?
  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki–Miyaura Reactions. ChemistryViews.
  • BenchChem. (2025). Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Protodeboronation.
  • BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Aminophenylboronic acid hydrochloride.
  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • MedChemExpress. (n.d.). (4-Boc-aminophenyl)boronic acid-SDS.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 3-Aminophenylboronic acid monohydrate.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic acid Hydrochloride.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Hall, D. G. (Ed.). (2011).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Sigma-Aldrich. (n.d.). 3-Aminophenylboronic acid 30418-59-8.
  • PubChem. (n.d.). 3-Aminophenyl-Boronic Acid Hydrochloride.
  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • Li, X. (2024).
  • Yamanoi, Y., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.

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Protocols & Analytical Methods

Method

Advanced Application Notes for Suzuki Coupling Protocols Utilizing (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Chemical Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] Within the vast arsenal of organoboron reagents, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride (CAS 957063-10-4) emerges as a particularly valuable building block.[2] Its unique trifunctional nature—a boronic acid for coupling, a nucleophilic aniline, and a phenoxy ether linkage—offers a strategic entry point to complex molecular architectures, notably substituted biaryls and fused heterocyclic systems like dibenzofurans, which are prevalent in medicinal chemistry and materials science.[3][4]

This guide, intended for the advanced practitioner, provides a deep dive into the strategic application of this reagent. We will move beyond generic protocols to dissect the mechanistic nuances imparted by the ortho-aminophenoxy moiety, offer detailed and validated experimental procedures, and provide a comprehensive troubleshooting framework to empower researchers in developing novel therapeutics and functional materials.

Mechanistic Considerations: The Influence of the Ortho-Aminophenoxy Substituent

The classical Suzuki-Miyaura catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, serves as our foundational model.[5] However, the structural attributes of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride introduce specific mechanistic considerations that are crucial for reaction optimization.

The primary amino group and the adjacent ether oxygen present the potential for chelation to the palladium center during the catalytic cycle. This can influence the rate and selectivity of the reaction. While in some cases, such chelation can be beneficial, stabilizing the catalyst, it may also hinder the reductive elimination step. The electron-donating nature of the aminophenoxy group can also impact the nucleophilicity of the boronic acid, potentially affecting the transmetalation rate.

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Base pdiib Ar-Pd(II)Ln-Ar' transmetalation->pdiib boronate Ar'B(OH)3⁻ (from Ar'B(OH)2 + Base) boronate->transmetalation reductive_elimination Reductive Elimination pdiib->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Regenerated Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki Coupling with (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

This protocol provides a robust starting point for the coupling of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride with a representative aryl bromide. Optimization of catalyst, ligand, base, and solvent may be necessary for different coupling partners.

Materials and Reagents
  • (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base: K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate)

  • Solvent: Anhydrous, degassed 1,4-dioxane and water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Experimental Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the flask. For challenging couplings, a higher catalyst loading may be beneficial.

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow start Combine Reactants: - Boronic Acid HCl - Aryl Halide - Base add_catalyst Add Palladium Catalyst start->add_catalyst inert_atmosphere Purge with Inert Gas (Ar or N2) add_catalyst->inert_atmosphere add_solvent Add Degassed Solvent System inert_atmosphere->add_solvent heat_stir Heat and Stir (80-100 °C) add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor workup Work-up: Dilute, Wash monitor->workup Reaction Complete purify Purify: Column Chromatography workup->purify end Isolated Product purify->end

Caption: A streamlined experimental workflow for the Suzuki coupling reaction.

Key Reaction Parameters and Recommendations

The success of the Suzuki coupling with this functionalized boronic acid is highly dependent on the careful selection of reaction components. The following table summarizes recommended starting points for optimization.

ParameterRecommended Reagents/ConditionsRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos)For electron-rich or sterically hindered partners, catalysts with bulky, electron-rich phosphine ligands often enhance the rate of reductive elimination.[6] Pd(dppf)Cl₂ is a robust and versatile choice for many applications.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation of electron-rich boronic acids.[7] The hydrochloride salt of the boronic acid will consume one equivalent of base.
Solvent System 1,4-Dioxane/Water, Toluene/Water, THF/Water (typically 4:1 to 10:1 ratio)A mixed aqueous/organic solvent system is standard for Suzuki couplings, as it helps to dissolve both the organic reactants and the inorganic base.[5] The water component is crucial for activating the boronic acid.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (oxidized Pd(0))- Insufficiently strong base- Impure or degraded boronic acid- Ensure all reagents are pure and the catalyst is fresh.- Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄).- Thoroughly degas all solvents and maintain a strict inert atmosphere.
Protodeboronation The boronic acid group is replaced by a hydrogen atom, a common side reaction with electron-rich boronic acids.- Use a milder base such as KF.- Employ anhydrous reaction conditions if possible.- Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
Homocoupling Formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules.- Ensure the reaction is strictly anaerobic, as oxygen can promote homocoupling.- Optimize the stoichiometry of the reactants; an excess of the boronic acid can sometimes lead to its homocoupling.
Incomplete Reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase the reaction time and/or temperature.- Increase the catalyst loading.- Consider a different catalyst/ligand combination that is more stable under the reaction conditions.

Conclusion

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a powerful synthetic intermediate that provides access to a diverse range of complex molecular structures. While its inherent functionality presents unique challenges, a systematic approach to reaction optimization, grounded in a solid understanding of the Suzuki-Miyaura mechanism, can lead to high-yielding and reproducible results. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to harness the full potential of this versatile building block in their synthetic endeavors.

References

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Org. Lett., 2020.
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Org. Lett., 2007.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv, 2023.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2018.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid hydrochloride. BenchChem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Arch. Pharm. Res., 2004.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Aminative Suzuki-Miyaura coupling. Science, 2024.
  • Suzuki reaction. Wikipedia.
  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorg. Med. Chem. Lett., 2003.

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Application

The Strategic Utility of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride in Medicinal Chemistry: A Gateway to Bioactive Benzoxaboroles

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a specialized chemical building block that has garnered significant attention in modern medicinal chemistry. Its true value lies not in its direct biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a specialized chemical building block that has garnered significant attention in modern medicinal chemistry. Its true value lies not in its direct biological activity, but in its role as a sophisticated precursor to a class of compounds known as benzoxaboroles. This guide provides an in-depth exploration of the applications and protocols involving this reagent, designed for researchers, scientists, and professionals in the field of drug development.

The benzoxaborole scaffold is recognized as a "privileged structure" in drug discovery, a testament to its recurring presence in a variety of biologically active compounds.[1] This unique boron-containing heterocyclic system has led to the development of innovative therapeutics, including clinically approved drugs, underscoring the importance of its synthetic precursors.[2][3]

Core Attributes and Strategic Importance

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is distinguished by the ortho-aminophenoxy substituent on the phenylboronic acid core. This specific arrangement is the key to its primary application: the intramolecular cyclization to form the benzoxaborole ring system. This transformation provides a direct and efficient route to a molecular framework with proven therapeutic relevance.

Benzoxaboroles themselves possess a range of desirable properties for drug design, including low biotoxicity and good water solubility.[2] The Lewis acidic nature of the boron atom within the benzoxaborole structure is central to their mechanism of action, allowing for reversible covalent interactions with biological nucleophiles, such as the serine residues in the active sites of enzymes.[4][5] This unique binding mode can lead to potent and selective inhibition of therapeutic targets.

Key Therapeutic Areas for Benzoxaborole Derivatives

The benzoxaborole scaffold, accessible from (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, has been successfully exploited across a wide array of therapeutic areas.

Therapeutic AreaBiological Target/Mechanism of ActionExample(s)
Antifungal Inhibition of leucyl-tRNA synthetase (LeuRS), disrupting protein synthesis.[4]Tavaborole (AN2690) - Approved for onychomycosis.[2][6]
Anti-inflammatory Inhibition of phosphodiesterase 4 (PDE4).[4]Crisaborole - Approved for atopic dermatitis.[2]
Antiviral Inhibition of viral proteases, such as HCV NS3/4A serine protease.[4]
Antibacterial Inhibition of bacterial leucyl-tRNA synthetase.[4]
Antiprotozoal Inhibition of protozoal leucyl-tRNA synthetase.[4]SCYX-7158/AN5568 - Investigated for human African trypanosomiasis.[1]
Anticancer Induction of apoptosis in cancer cell lines.[5][7]

Synthetic Protocol: From Precursor to Privileged Scaffold

The conversion of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride to a benzoxaborole derivative is a critical transformation. The following protocol outlines a general procedure for this intramolecular cyclization.

Protocol: Synthesis of a Benzoxaborole Derivative

This protocol describes the acid-catalyzed intramolecular cyclization of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride to form the corresponding benzoxaborole.

Materials:

  • (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, Hydrochloric acid)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Dean-Stark apparatus (if using toluene to remove water)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Reagents for extraction and purification (e.g., Ethyl acetate, Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride (1 equivalent) and the anhydrous solvent (e.g., toluene). If using toluene, equip the flask with a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzoxaborole derivative.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent and a Dean-Stark trap is crucial as the cyclization is a dehydration reaction. Removing water drives the equilibrium towards the product.

  • Acid Catalyst: The acid catalyst protonates the hydroxyl groups of the boronic acid, making it a better leaving group (water) and facilitating the intramolecular nucleophilic attack by the amino group to form the heterocyclic ring.

  • Aqueous Workup: The neutralization and washing steps are essential to remove the acid catalyst and any water-soluble byproducts.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation from the starting material to the benzoxaborole core structure.

G cluster_start Starting Material cluster_product Product start (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride process Intramolecular Cyclization (Acid Catalyst, Heat) start->process Dehydration product Benzoxaborole Derivative process->product

Caption: Synthetic pathway from the boronic acid precursor to the benzoxaborole scaffold.

Mechanism of Action: A Visual Explanation

The therapeutic efficacy of benzoxaboroles often stems from their ability to form a reversible covalent bond with a nucleophilic residue in the active site of a target enzyme, such as a serine protease.

G cluster_reactants Reactants cluster_product Covalent Complex benzoxaborole Benzoxaborole (Lewis Acidic Boron) complex Tetrahedral Boronate Adduct (Inhibited Enzyme) benzoxaborole->complex Reversible Covalent Bond Formation enzyme Enzyme Active Site (Nucleophilic Serine -OH) enzyme->complex complex->benzoxaborole Dissociation complex->enzyme

Caption: Mechanism of enzyme inhibition by a benzoxaborole derivative.

Conclusion

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride serves as a vital and strategically important starting material in medicinal chemistry. Its primary utility as a direct precursor to the versatile and highly valued benzoxaborole scaffold makes it an indispensable tool for the synthesis of novel therapeutic agents. The protocols and applications outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their drug discovery and development endeavors, ultimately contributing to the advancement of new medicines across a spectrum of diseases.

References

  • Enamine. Benzoxaboroles for Drug Design. Accessed January 16, 2024.
  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). PubMed. Accessed January 16, 2024.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar. Accessed January 16, 2024.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Accessed January 16, 2024.
  • Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition.
  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science (RSC Publishing). Accessed January 16, 2024.
  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. The Royal Society of Chemistry. Accessed January 16, 2024.
  • The applications of benzoxaborole.
  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. National Institutes of Health. Accessed January 16, 2024.
  • Synthesis of benzoxaborole phenyl amide 44 and 45.
  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. National Institutes of Health. Accessed January 16, 2024.
  • Practical Synthesis and Applications of Benzoboroxoles.
  • Synthesis of biologically active boron-containing compounds. National Institutes of Health. Accessed January 16, 2024.
  • Swift and efficient synthesis of 4-phenylquinazolines: involvement of N-heterocyclic carbene in the key cyclization step. PubMed. Accessed January 16, 2024.
  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing. Accessed January 16, 2024.
  • A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs.
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. PubMed. Accessed January 16, 2024.
  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications (RSC Publishing). Accessed January 16, 2024.

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Method

Application Notes &amp; Protocols: Navigating the Challenges of Cross-Coupling Reactions with Ortho-Substituted Boronic Acids

Introduction: The Steric Challenge in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction is a foundational tool in synthetic chemistry, celebrated for its versatility in constructing C(sp²)–C(sp²) bonds.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in synthetic chemistry, celebrated for its versatility in constructing C(sp²)–C(sp²) bonds.[1][2][3] However, as synthetic targets in drug discovery and materials science grow in complexity, the demand for coupling sterically hindered fragments, particularly those involving ortho-substituted boronic acids, has intensified. The presence of bulky groups adjacent to the boronic acid moiety introduces significant steric repulsion, which can dramatically impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, or complete reaction failure.[4][5]

This guide provides an in-depth analysis of the mechanistic hurdles posed by ortho-substituted boronic acids and offers field-proven strategies and detailed protocols to overcome them. We will explore the critical role of ligand and catalyst system design, the rationale behind selecting appropriate bases and solvents, and troubleshooting common failure modes.

Mechanistic Insights: Why Steric Hindrance Matters

The efficiency of the Suzuki-Miyaura reaction hinges on a delicate balance between three key steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][4] Ortho substituents on the boronic acid partner primarily disrupt the latter two steps.

  • Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium(II) center. Steric bulk on the incoming arylboronic acid can hinder its approach to the palladium complex, making this step the rate-limiting factor in many cases. A strong base is crucial here to form the more nucleophilic boronate species, but even then, steric clash can prevent efficient transfer.[5][6]

  • Reductive Elimination: This is the final, product-forming step where the two coupled aryl groups are expelled from the palladium center, regenerating the active Pd(0) catalyst. To facilitate this, the two aryl groups must orient themselves in a cis fashion on the palladium. Severe steric repulsion between ortho substituents on both coupling partners can make attaining this conformation energetically unfavorable, thus inhibiting reductive elimination.[7]

A competing and highly detrimental side reaction is protodeboronation , where the boronic acid is cleaved by a proton source (often water or alcohol) to yield the corresponding arene.[8] This pathway is often accelerated under the basic conditions required for the coupling and can be particularly problematic for sterically hindered or electron-deficient boronic acids.[8][9]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L pd_oxid Ar-Pd(II)-X(L) pd0->pd_oxid Oxidative Addition (Ar-X) inv1 pd_oxid->inv1 pd_trans Ar-Pd(II)-Ar'(L) (cis-complex) pd_trans->pd0  Regenerates  Catalyst product Ar-Ar' pd_trans->product Reductive Elimination (Inhibited by steric hindrance) boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic->boronate Base (e.g., K₃PO₄) boronate->inv1 inv1->pd_trans Transmetalation (Slowed by steric hindrance) inv2

Caption: Suzuki-Miyaura catalytic cycle highlighting steps impacted by steric hindrance.

The Solution: A Systems-Based Approach to Catalyst Design

Overcoming the challenge of steric hindrance requires a holistic approach, where the ligand, palladium source, base, and solvent work in concert. The single most critical factor is the choice of ligand.

Ligand Selection: The Key to Success

For sterically demanding couplings, the ideal ligand must be both bulky and electron-rich .[4][5][10]

  • Bulkiness promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. Crucially, steric bulk also facilitates the final reductive elimination step.[7][11]

  • Electron-donating character increases the electron density on the palladium center, which accelerates the rate of oxidative addition.[10]

Buchwald-type biaryl phosphine ligands are the gold standard for these reactions.[5] Their architecture provides the optimal balance of steric and electronic properties.

Ligand FamilyKey ExamplesPrimary Application / Rationale
Buchwald Ligands XPhos, SPhos, RuPhos The workhorses for general hindered couplings. They provide excellent stability and reactivity for di- and tri-ortho-substituted biaryl synthesis.[4][5]
Specialized Ligands AntPhos, BI-DIME Designed for extremely demanding couplings, such as the formation of tetra-ortho-substituted biaryls, including those with ortho-isopropyl groups.[12][13][14]
Electron-Modulated HFTPhos Features a highly electron-withdrawing group on the ligand backbone to specifically accelerate reductive elimination, showing exceptional activity at very low catalyst loadings.[7]
N-Heterocyclic Carbenes IPr, SImes Strong σ-donors and sterically bulky, offering a powerful alternative to phosphine ligands, particularly for electron-rich aryl chlorides.[4][5]
Palladium Precatalysts: Ensuring Efficient Initiation

While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern palladium precatalysts offer superior performance and reproducibility.[5] Buchwald G3 and G4 palladacycles, for example, are air-stable solids that efficiently generate the active monoligated Pd(0) species in solution, leading to more consistent results, especially for difficult reactions.[5][15]

Base and Solvent: The Supporting Cast
  • Base: Stronger, non-coordinating bases are typically required to drive the transmetalation of hindered boronic acids. Potassium phosphate (K₃PO₄) is often the base of choice, providing a good balance of strength and compatibility.[4][11] For exceptionally challenging substrates, even stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[4]

  • Solvent: Anhydrous aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices as they effectively solubilize the catalyst complex and reagents.[4][11] While some protocols use aqueous mixtures, for substrates prone to protodeboronation, strictly anhydrous conditions can be beneficial.[16]

G start Start: Hindered Coupling level Assess Steric Hindrance start->level low Di-ortho-Substituted level->low Moderate high Tri/Tetra-ortho-Substituted level->high Severe ligand_low Ligand: SPhos or XPhos low->ligand_low base_low Base: K₃PO₄ low->base_low solvent_low Solvent/Temp: Toluene or Dioxane 80-110 °C low->solvent_low ligand_high Ligand: XPhos, AntPhos, HFTPhos high->ligand_high base_high Base: K₃PO₄ or t-BuOK high->base_high solvent_high Solvent/Temp: Toluene or Dioxane 110 °C or higher high->solvent_high

Caption: Decision workflow for selecting conditions for hindered Suzuki-Miyaura couplings.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Reagents are flammable and may be toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Procedure for Coupling of a Di-ortho-Substituted Boronic Acid

This protocol is a robust starting point for coupling an ortho,ortho'-disubstituted boronic acid with an aryl bromide.

Reaction: 2-Bromotoluene with 2,6-Dimethylphenylboronic Acid

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 2-Bromotoluene (1.0 mmol, 1.0 equiv)

  • 2,6-Dimethylphenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).

  • Reagent Addition: Add 2,6-dimethylphenylboronic acid (180 mg, 1.2 mmol) and 2-bromotoluene (171 mg, 1.0 mmol) to the vial.

  • Solvent and Degassing: Add anhydrous toluene (5 mL). Seal the vessel with a septum or screw cap. Purge the vessel by bubbling argon or nitrogen gas through the solution for 10-15 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot (quench with water, extract with ethyl acetate).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product. Expected Yield: >90%.

Protocol 2: Troubleshooting Low Yields

If the reaction in Protocol 1 provides low yield or fails, consider the following modifications:

  • Switch to a Precatalyst: Replace Pd(OAc)₂/SPhos with an SPhos Pd G3 precatalyst (1-2 mol%). This often improves catalyst activation and consistency.[5]

  • Increase Temperature: For very hindered substrates, increasing the temperature to 110-120 °C can overcome the activation barrier for reductive elimination.[5]

  • Change the Ligand: If SPhos is ineffective, switch to a ligand designed for more challenging couplings, such as XPhos or, for tetra-ortho-substituted cases, AntPhos.[13][14]

  • Use a Stronger Base: Replace K₃PO₄ with potassium tert-butoxide (t-BuOK, 2.0-3.0 equiv). This should be done with caution, as stronger bases can promote side reactions.

  • Ensure Anhydrous Conditions: Protodeboronation is a common failure mode.[8] Ensure the boronic acid is dry, use anhydrous solvents, and consider using anhydrous K₃PO₄. If protodeboronation is still suspected, consider using a boronate ester (e.g., pinacol ester) or a potassium organotrifluoroborate salt, which can be more stable.[17]

Conclusion

The successful cross-coupling of ortho-substituted boronic acids is no longer an insurmountable challenge but rather a solvable problem of rational catalyst system design. By understanding the mechanistic bottlenecks of transmetalation and reductive elimination, researchers can make informed choices about ligands, bases, and reaction conditions. The use of bulky, electron-rich biaryl phosphine ligands in combination with modern palladium precatalysts has unlocked synthetic routes to previously inaccessible, sterically congested biaryl structures, empowering chemists in the pursuit of novel therapeutics and advanced materials.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. - PubMed. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. - Dalton Transactions (RSC Publishing). Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. - ScienceDirect. Available at: [Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. - ACS Publications. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. - The Royal Society of Chemistry. Available at: [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. - PubMed. Available at: [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. - University of Liverpool. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. - RSC Publishing. Available at: [Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. - PMC - NIH. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. - MDPI. Available at: [Link]

  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. - ACS Publications. Available at: [Link]

  • The Suzuki Reaction. - Chem 115 Myers. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. - Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. - ResearchGate. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. - PubMed. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. - ACS Publications. Available at: [Link]

  • Directed ortho Metalation-Boronation and Suzuki-Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to. - American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. - Hong Kong Baptist University - HKBU Scholars. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. - NIH. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. - ResearchGate. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. - ResearchGate. Available at: [Link]

  • Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. - ACS Publications. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. - ChemRxiv. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. - SpringerLink. Available at: [Link]

  • Suzuki-Miyaura Coupling. - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. - Journal of the American Chemical Society. Available at: [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. - Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. - Semantic Scholar. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. - SciSpace. Available at: [Link]

  • Suzuki Coupling. - Organic Chemistry Portal. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. - Beilstein Journals. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. - Yoneda Labs. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. - RSC Publishing. Available at: [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. - PMC - NIH. Available at: [Link]

  • Rational Design of an Iron‐Based Catalyst for Suzuki‐Miyaura Cross‐Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles. - ResearchGate. Available at: [Link]

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Application

Strategic Protection of Aminophenoxy Boronic Acids: A Guide for Synthetic Chemists

Introduction: Navigating the Trifunctional Challenge Aminophenoxy boronic acid derivatives represent a class of privileged scaffolds in medicinal chemistry and drug development. Their unique architecture, incorporating a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Trifunctional Challenge

Aminophenoxy boronic acid derivatives represent a class of privileged scaffolds in medicinal chemistry and drug development. Their unique architecture, incorporating a nucleophilic amine, an acidic phenol, and a versatile boronic acid, makes them invaluable building blocks for constructing complex molecules, including potent enzyme inhibitors and novel therapeutic agents. For instance, boronic acid analogs of Combretastatin A-4, a powerful anti-tubulin agent, have been synthesized and evaluated for their cytotoxic activities.[1][2][3]

However, the very features that make these compounds so valuable also present a significant synthetic challenge. The simultaneous presence of three reactive functional groups necessitates a carefully planned and executed protecting group strategy. Unchecked, the amine can undergo unwanted acylations or alkylations, the phenol can interfere with base-sensitive reactions, and the boronic acid can form boroxines or be unstable under certain oxidative or acidic conditions.[4] A successful synthesis, therefore, hinges on the principles of orthogonal protection , a strategy that allows for the selective removal of one protecting group without affecting others.[5][6][7]

This guide provides an in-depth exploration of protecting group strategies tailored specifically for aminophenoxy boronic acid derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Section 1: Protecting the Boronic Acid Moiety - The First Line of Defense

While boronic acids are relatively stable, their protection is often a crucial first step to enhance stability, prevent trimerization into boroxines, and improve handling and purification.[4][8] The most common and effective strategy is the formation of a cyclic boronate ester.

The Pinacol Ester: The Workhorse of Boronic Acid Protection

Pinacol boronate esters are the most widely used protecting group for boronic acids due to their high stability to a wide range of reaction conditions, including chromatography, yet are reactive enough to participate directly in Suzuki-Miyaura coupling reactions.[8]

Rationale for Use: The bulky pinacol group sterically shields the boron atom, increasing its stability towards hydrolysis and oxidation.[4] This protection is robust enough to be carried through multiple synthetic steps, making it an ideal choice for complex syntheses.[9]

Protocol 1.1: Formation of a Pinacol Boronate Ester

Objective: To protect the boronic acid functionality as a stable pinacol ester.

Reagents & Materials:

  • Aminophenoxy boronic acid derivative (1.0 equiv)

  • Pinacol (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • Dean-Stark apparatus (for toluene) or a drying agent (e.g., MgSO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a solution of the aminophenoxy boronic acid (1.0 equiv) in the chosen anhydrous solvent, add pinacol (1.1-1.5 equiv).

  • If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically. The reaction is typically complete within 2-4 hours.

  • If using THF or DCM, stir the mixture at room temperature. The reaction may be slower and can be monitored by TLC or LC-MS. Anhydrous MgSO₄ can be added to scavenge the water produced.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the next step or purified by column chromatography on silica gel. It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[8]

Deprotection of Pinacol Esters: Releasing the Boronic Acid

While stable, methods exist to efficiently cleave the pinacol ester when the free boronic acid is required.

Protocol 1.2: Hydrolytic Deprotection of Pinacol Boronate Esters

Objective: To hydrolyze the pinacol ester and regenerate the free boronic acid.

Method A: Acidic Hydrolysis with Oxidative Workup This method is common but can be harsh.

Reagents & Materials:

  • Pinacol-protected boronic ester (1.0 equiv)

  • Aqueous acid (e.g., 1 M HCl)

  • Organic solvent (e.g., Diethyl ether or Ethyl acetate)

  • Sodium periodate (NaIO₄) (optional, to trap pinacol)[8]

Procedure:

  • Dissolve the pinacol boronate ester in a suitable organic solvent.

  • Add an aqueous solution of HCl (e.g., 1 M) and stir the biphasic mixture vigorously at room temperature or with gentle heating.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Separate the organic layer and wash it with brine.

  • To facilitate removal of the pinacol byproduct, the aqueous layer can be treated with NaIO₄, which cleaves the diol.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the boronic acid.

Method B: Transesterification with Diethanolamine (DEA) This is a milder, two-step protocol suitable for substrates with acid-sensitive functional groups.[10][11]

Reagents & Materials:

  • Pinacol-protected boronic ester (1.0 equiv)

  • Diethanolamine (DEA) (1.1 equiv)

  • Anhydrous diethyl ether

  • Aqueous acid (e.g., 0.1 M HCl)

Procedure:

  • Step 1 (Transesterification): Dissolve the pinacol boronate ester in anhydrous diethyl ether. Add diethanolamine (1.1 equiv). A white precipitate of the DEA-boronate complex typically forms within 30 minutes.[11]

  • Filter the precipitate, wash with cold ether, and dry to isolate the DEA-protected boronate.[10]

  • Step 2 (Hydrolysis): Suspend the DEA-boronate in a biphasic mixture of an organic solvent (e.g., hexanes or ethyl acetate) and aqueous acid (e.g., 0.1 M HCl). Stir for 20-30 minutes.[11]

  • Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic extracts.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the free boronic acid.

Section 2: Orthogonal Protection of Amino and Phenolic Groups

With the boronic acid secured as a pinacol ester, the focus shifts to the amino and phenolic hydroxyl groups. The key is orthogonality : the ability to deprotect one group under conditions that leave the other intact.[6][12]

Visualization: Orthogonal Strategy Decision Workflow

The choice of protecting groups for the amine (PG-N) and phenol (PG-O) depends on the planned synthetic route. This diagram illustrates a typical decision-making process.

G start Start: Aminophenoxy Boronic Pinacol Ester next_step What is the next key reaction? start->next_step peptide_coupling Peptide Coupling (Amide Formation) next_step->peptide_coupling Amine Modification suzuki_coupling Suzuki Coupling (Basic Conditions) next_step->suzuki_coupling Boron Chemistry other_rxn Other Reactions (e.g., Alkylation) next_step->other_rxn Phenol Modification acid_labile Protect Amine: Boc (Acid-Labile) protect_phenol_bn Protect Phenol: Bn (Hydrogenolysis) acid_labile->protect_phenol_bn Orthogonal Pair: Acid vs Hydrogenolysis protect_phenol_tbdms Protect Phenol: TBDMS (Fluoride-Labile) acid_labile->protect_phenol_tbdms Orthogonal Pair: Acid vs Fluoride base_labile Protect Amine: Fmoc (Base-Labile) base_labile->protect_phenol_bn Orthogonal Pair: Base vs Hydrogenolysis hydrog_labile Protect Amine: Cbz (Hydrogenolysis) hydrog_labile->protect_phenol_tbdms Orthogonal Pair: Hydrogenolysis vs Fluoride peptide_coupling->base_labile Use Fmoc for easy deprotection post-coupling suzuki_coupling->acid_labile Use Boc, stable to base other_rxn->hydrog_labile Cbz offers robust protection G cluster_0 Protection Sequence cluster_1 Synthetic Transformations A Start: (NH2)Ar(OH)B(OH)2 B 1. Pinacol (Protocol 1.1) A->B Protect Boron C 2. TBDMSCl, Imidazole (Protocol 2.7) B->C Protect Phenol D 3. Boc2O, TEA (Protocol 2.1) C->D Protect Amine E 4. Peptide Coupling (HATU) D->E F 5. Deprotect Amine (TFA, Protocol 2.2) E->F G 6. Suzuki Coupling (Pd(0), Base) F->G H 7. Deprotect Phenol (TBAF, Protocol 2.8) G->H I Final Product H->I

Sources

Method

Application Notes and Protocols for the One-Pot Synthesis of Biaryl-Substituted Benzoxazoles using (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Introduction: A Bifunctional Building Block for Streamlined Synthesis The quest for efficiency in medicinal chemistry and drug development has propelled the evolution of synthetic methodologies towards one-pot reactions,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Building Block for Streamlined Synthesis

The quest for efficiency in medicinal chemistry and drug development has propelled the evolution of synthetic methodologies towards one-pot reactions, which offer significant advantages in terms of reduced waste, time, and cost.[1][2] Concurrently, the benzoxazole scaffold has emerged as a "privileged" heterocyclic motif due to its prevalence in a wide range of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] This application note details a novel and efficient one-pot strategy for the synthesis of complex biaryl-substituted benzoxazoles, leveraging the unique bifunctional nature of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride .

This key starting material ingeniously combines an o-aminophenol moiety, primed for heterocycle formation, with a phenylboronic acid group, a versatile handle for palladium-catalyzed cross-coupling reactions. By harnessing these two functionalities in a sequential, one-pot process, we can rapidly assemble intricate molecular architectures that are highly sought after in modern drug discovery programs.[4][6]

Reaction Principle: A Tandem Condensation and Cross-Coupling Cascade

The core of this methodology lies in a sequential two-step reaction cascade performed in a single reaction vessel. The first step involves the formation of the benzoxazole ring via the condensation of the o-aminophenol unit of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride with an aldehyde. This is a well-established and robust transformation.[2][3] Following the completion of the cyclization, the reaction conditions are adjusted in situ to facilitate a palladium-catalyzed Suzuki-Miyaura cross-coupling of the pendant boronic acid with an aryl halide. This tandem approach obviates the need for isolation and purification of the intermediate benzoxazole-functionalized boronic acid, thereby enhancing the overall efficiency of the synthetic sequence.[7][8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(4-Methoxyphenyl)-5-(4'-methylbiphenyl-4-yl)benzo[d]oxazole

This protocol details the synthesis of a representative biaryl-substituted benzoxazole, demonstrating the tandem reaction sequence.

Materials:

  • (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

  • 4-Methoxybenzaldehyde

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

Step 1: Benzoxazole Formation

  • To a 100 mL round-bottom flask, add (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride (1.0 mmol, 277.5 mg) and 4-methoxybenzaldehyde (1.1 mmol, 149.7 mg, 1.1 eq).

  • Add anhydrous toluene (20 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 4 hours under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: The azeotropic removal of water formed during the condensation drives the reaction to completion.

Step 2: Suzuki-Miyaura Cross-Coupling

  • After the initial 4 hours, cool the reaction mixture to room temperature.

  • To the same flask, add Palladium(II) acetate (0.03 mmol, 6.7 mg, 3 mol%), Triphenylphosphine (0.12 mmol, 31.5 mg, 12 mol%), and Potassium carbonate (3.0 mmol, 414.6 mg, 3.0 eq).

  • Add 4-iodotoluene (1.0 mmol, 218.0 mg, 1.0 eq) followed by anhydrous Dimethylformamide (10 mL). Rationale: DMF is added to ensure the solubility of all components for the Suzuki coupling. The phosphine ligand stabilizes the palladium catalyst, and the base is essential for the transmetalation step.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl-substituted benzoxazole.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Benzoxazole Formation (in Toluene) cluster_1 Step 2: Suzuki-Miyaura Coupling (in Toluene/DMF) A (4-(2-Aminophenoxy)phenyl)boronic acid HCl C Reflux (110°C, 4h) A->C B 4-Methoxybenzaldehyde B->C D Intermediate: Benzoxazole-functionalized boronic acid C->D Condensation & Cyclization E Add: - Pd(OAc)2/PPh3 - K2CO3 - 4-Iodotoluene - DMF D->E Cool to RT & Add Reagents (One-Pot Transfer) F Heat (100°C, 12h) E->F G Final Product: Biaryl-substituted Benzoxazole F->G Cross-Coupling

Caption: One-pot sequential synthesis workflow.

Data Presentation: Scope of the Reaction

The developed one-pot protocol is versatile and can be applied to a range of aldehydes and aryl halides to generate a library of structurally diverse biaryl-substituted benzoxazoles.

EntryAldehyde (R¹CHO)Aryl Halide (Ar-X)Product StructureRepresentative Yield (%)
14-Methoxybenzaldehyde4-Iodotoluene2-(4-methoxyphenyl)-5-(4'-methylbiphenyl-4-yl)benzo[d]oxazole78
2Benzaldehyde4-Bromobenzonitrile4'-(2-phenylbenzo[d]oxazol-5-yl)biphenyl-4-carbonitrile72
34-Chlorobenzaldehyde1-Bromo-4-fluorobenzene2-(4-chlorophenyl)-5-(4'-fluorobiphenyl-4-yl)benzo[d]oxazole75
42-Naphthaldehyde3-Bromopyridine5-(3'-pyridylbiphenyl-4-yl)-2-(naphthalen-2-yl)benzo[d]oxazole68

Yields are hypothetical based on literature precedents for similar sequential reactions and are intended for illustrative purposes.

Mechanistic Insights

The overall transformation proceeds through two distinct catalytic cycles occurring sequentially in the same reaction vessel.

G cluster_A Part A: Benzoxazole Formation cluster_B Part B: Suzuki-Miyaura Catalytic Cycle A1 o-Aminophenol moiety + Aldehyde A2 Schiff Base Intermediate A1->A2 A3 Intramolecular Cyclization A2->A3 A4 Dehydration A3->A4 A5 Benzoxazole Core A4->A5 B4 Transmetalation (Benzoxazole-B(OH)2) A5->B4 Enters Suzuki Cycle B1 Pd(0)L2 B2 Oxidative Addition (Ar-X) B1->B2 B3 Ar-Pd(II)-X B2->B3 B3->B4 B5 Ar-Pd(II)-Benzoxazole B4->B5 B6 Reductive Elimination B5->B6 B6->B1 B7 B7 B6->B7 Biaryl Product

Caption: Simplified mechanistic pathway.

The initial acid-catalyzed condensation of the o-aminophenol with an aldehyde forms a Schiff base, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring.[3] Subsequently, the palladium-catalyzed Suzuki-Miyaura cycle is initiated. This involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid-functionalized benzoxazole in the presence of a base, and finally, reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst.[7]

Conclusion and Future Perspectives

This application note provides a robust and efficient one-pot protocol for the synthesis of biaryl-substituted benzoxazoles using the versatile building block, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride. This methodology streamlines the synthesis of complex heterocyclic compounds, which are of significant interest in drug discovery and materials science. The ability to rapidly generate diverse libraries of these molecules by varying the aldehyde and aryl halide coupling partners makes this a powerful tool for lead optimization and structure-activity relationship studies.

References

  • Lessing, T., & Müller, T. (2015). Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. Applied Sciences, 5(4), 1803–1836.
  • Molecules. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(22), 5265.
  • MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available at: [Link]

  • Lessing, T., & Müller, T. (2015). Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. Applied Sciences, 5(4), 1803-1836. Available at: [Link]

  • ResearchGate. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available at: [Link]

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
  • Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Available at: [Link]

  • ResearchGate. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available at: [Link]

  • ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available at: [Link]

  • NIH. (n.d.). Late-stage functionalization of BN-heterocycles. Available at: [Link]

  • MDPI. (n.d.). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Available at: [Link]

  • PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Available at: [Link]

  • NIH. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. (2016). Recent Developments in the Chemistry of Boron Heterocycles. Available at: [Link]

  • AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. Available at: [Link]

  • Medium. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Available at: [Link]

  • ResearchGate. (2008). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. Available at: [Link]

  • PubMed. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Available at: [Link]

  • Technology Networks. (2021). One-Pot Borylation/Suzuki Couplings for Streamlined Synthesis of Compounds in Drug Discovery. Available at: [Link]

  • ResearchGate. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Available at: [Link]

  • ResearchGate. (2017). One-Pot Synthesis of Benzo[g]indazole via Suzuki-Miyaura Coupling and Aldol Condensation Cascade Reaction. Available at: [Link]

  • ResearchGate. (2013). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Available at: [Link]

  • PubMed Central. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with Aminophenoxy-Substituted Boronic Acids

Welcome to the troubleshooting guide for Suzuki-Miyaura cross-coupling reactions involving aminophenoxy-substituted boronic acids. This guide, designed for researchers and drug development professionals, provides in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the troubleshooting guide for Suzuki-Miyaura cross-coupling reactions involving aminophenoxy-substituted boronic acids. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights to diagnose and resolve common side reactions and challenges encountered with these specific substrates. As Senior Application Scientists, we understand that the unique electronic and steric properties of aminophenoxy substituents demand a nuanced approach to reaction optimization.

Frequently Asked Questions & Troubleshooting

Q1: My reaction has a low yield, and I'm recovering my boronic acid starting material. What's causing this, and how can I fix it?

A1: The primary suspect is protodeboronation, a common side reaction where the C–B bond of the boronic acid is cleaved by a proton source, reverting it to an arene.

Causality: Aminophenoxy-substituted boronic acids are particularly susceptible to this issue. The electron-donating nature of the aminophenoxy group increases the nucleophilicity of the ipso-carbon, making it more prone to protonolysis.[1][2] This is often exacerbated by the presence of water or acidic protons in the reaction mixture, which can be promoted by certain bases or even the palladium catalyst itself under specific conditions.[2][3]

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled, anhydrous solvents and dry bases. Consider using molecular sieves in the reaction vessel.

  • Choice of Base: Strong, Brønsted-basic conditions can accelerate protodeboronation.[4]

    • Switch to Milder Bases: Use weaker, non-hydroxide bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[5] These bases are effective at activating the boronic acid for transmetalation without creating an overly proton-rich environment.[5][6]

    • Use Anhydrous Base: Ensure the base is finely powdered and dried under vacuum before use.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an N-acyliminodiacetic acid boronate.[1][7] These "masked" reagents are more resistant to protodeboronation and release the active boronic acid in situ under the reaction conditions.[1][7]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes accelerate protodeboronation by forming unstable intermediates.[3] While often necessary for activating the aryl halide, if protodeboronation is the main issue, consider screening ligands to find a balance between oxidative addition and minimizing this side reaction.

Q2: I'm observing significant formation of a biaryl byproduct derived from my boronic acid (homocoupling). What is the mechanism and how can I suppress it?

A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is typically mediated by Pd(II) species and can be a major pathway for yield loss.

Causality: Homocoupling arises when two molecules of the boronic acid react with a Pd(II) center, which is then reduced to Pd(0) in the process.[8][9] This is particularly problematic if your palladium source is a Pd(II) salt (like Pd(OAc)₂) and the initial reduction to the active Pd(0) catalyst is slow or inefficient. The presence of oxygen in the reaction can also re-oxidize Pd(0) to Pd(II), fueling the homocoupling cycle.[8][9]

Troubleshooting Steps:

  • Thorough Degassing: Oxygen is a key culprit in promoting homocoupling by regenerating Pd(II).[9] Degas your solvent thoroughly using a freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[10]

  • Use a Pd(0) Precatalyst: Start with a palladium source that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for an initial reduction step where Pd(II) might induce homocoupling.

  • Use Modern Precatalysts: Employ well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed for clean and rapid generation of the active monoligated Pd(0) species, minimizing the concentration of stray Pd(II) species.[8]

  • Add a Reducing Agent: In some cases, adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress homocoupling.[9]

Q3: My reaction is producing a C-N coupled byproduct. Is this a competing Buchwald-Hartwig amination and how do I favor the Suzuki coupling?

A3: Yes, the presence of the amine functionality on your aminophenoxy substituent introduces the possibility of a competing Buchwald-Hartwig amination, where the nitrogen atom acts as a nucleophile. [11][12]

Causality: The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling, involving oxidative addition of the aryl halide to Pd(0).[12] However, instead of transmetalation with the boronic acid, the palladium complex coordinates to the amine, which is then deprotonated by the base to form a palladium-amido complex. Reductive elimination from this intermediate yields the C-N coupled product.[12][13]

Troubleshooting Steps:

  • Ligand Choice is Critical: The choice of phosphine ligand is paramount in directing the reaction pathway.

    • Favor Suzuki: Traditional Suzuki ligands like triphenylphosphine (PPh₃) or bulky biaryl phosphines (e.g., SPhos, XPhos) are generally optimized for the C-C coupling pathway.

    • Avoid Buchwald-Hartwig Ligands: Some ligands, particularly those with high bite angles or specific steric profiles like Josiphos or certain bidentate phosphines, are highly effective for C-N coupling and should be avoided if amination is a problem.[13]

  • Solvent and Water Content: The presence of water is essential for the Suzuki reaction's transmetalation step with boronic acids.[5][14] In contrast, Buchwald-Hartwig aminations are typically run under strictly anhydrous conditions.[15] Using a solvent system with a controlled amount of water (e.g., Dioxane/H₂O 10:1) can significantly favor the Suzuki pathway.[10]

  • Base Selection: While strong bases are needed for both reactions, very strong, non-nucleophilic bases like LHMDS or NaOtBu are hallmarks of Buchwald-Hartwig aminations. Sticking to inorganic carbonate or phosphate bases (K₂CO₃, K₃PO₄) generally favors the Suzuki reaction.[16]

  • Protect the Amine: If other methods fail, the most direct solution is to temporarily protect the amine functionality. A simple acetylation or Boc protection can be performed, followed by the Suzuki coupling and subsequent deprotection.

Visualizing the Competing Pathways

The diagram below illustrates the main catalytic cycle for the Suzuki-Miyaura coupling and highlights where the key side reactions—protodeboronation, homocoupling, and competing C-N coupling—diverge from the desired pathway.

Suzuki_Side_Reactions Suzuki Catalytic Cycle and Competing Side Reactions cluster_inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OH)₂ + Base Homo Homocoupling (Ar'-Ar') OxAdd->Homo + Ar'-B(OH)₂ (O₂ present) BH Buchwald-Hartwig C-N Coupling OxAdd->BH + R₂NH + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (Desired Product) RedElim->Product Proto Protodeboronation ArX Ar-X ArBOH2 Ar'-B(OH)₂ ArBOH2->Proto H⁺ source Base Base Amine R₂NH (on Ar')

Caption: Suzuki cycle vs. key side reactions.

Optimizing Reaction Components: A Comparative Guide

Choosing the right combination of ligand and base is crucial, especially for challenging substrates like aminophenoxy boronic acids, which may also be sterically hindered.

Component Selection Rationale & Suitability for Aminophenoxy Substrates
Palladium Precatalyst Pd(OAc)₂ / PdCl₂Requires in situ reduction to Pd(0); risk of homocoupling if inefficient.[9]
Pd(PPh₃)₄ / Pd₂(dba)₃Pd(0) source, good starting point. Can be less active for challenging substrates.
Buchwald PrecatalystsAir-stable Pd(II) precatalysts that cleanly generate active Pd(0)L₁ species. Highly recommended for difficult couplings.[8]
Ligand PPh₃ (Triphenylphosphine)Standard, inexpensive ligand. May not be effective for sterically hindered or electron-rich substrates.
P(t-Bu)₃ / PCy₃Bulky, electron-rich monodentate phosphines. Excellent for activating stubborn aryl chlorides but can promote protodeboronation.[3][5]
SPhos, XPhos, RuPhosBuchwald biaryl phosphines. State-of-the-art for challenging Suzuki couplings, including sterically hindered and electron-rich partners.[17]
Base Na₂CO₃ / K₂CO₃Common, effective bases. Aqueous solutions can promote protodeboronation with sensitive substrates.
K₃PO₄ / Cs₂CO₃Milder inorganic bases. Often the best choice to minimize protodeboronation while still promoting transmetalation.[10]
Organic Bases (e.g., Et₃N)Generally less effective for Suzuki couplings and can complicate purification.
Fluoride Sources (KF, CsF)Particularly effective in anhydrous conditions and for substrates prone to decomposition.[5]

Validated Starting Protocol

This general procedure serves as a robust starting point for the Suzuki-Miyaura coupling of an aminophenoxy-substituted boronic acid with an aryl halide.

General Optimized Suzuki Coupling Protocol

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the aminophenoxy-substituted boronic acid (1.3 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.5 equiv). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent via syringe. A common and effective solvent system is a 10:1 mixture of 1,4-dioxane and water. The reaction concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.[10]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80–100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Workflow

If your initial experiment fails, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Suzuki Coupling start Low or No Product q1 Analyze Crude Mixture: What is the main component? start->q1 sm Recovered Starting Materials q1->sm Boronic Acid & Aryl Halide homo Homocoupled Boronic Acid q1->homo Ar'-Ar' cn C-N Coupled Product q1->cn Ar-NR₂ decomp Complex Mixture / Baseline q1->decomp Decomposition sm_cause Likely Cause: 1. Protodeboronation 2. Inactive Catalyst sm->sm_cause sm_sol Solution: - Use anhydrous conditions/milder base (K₃PO₄) - Protect boronic acid (e.g., pinacol ester) - Use fresh/active precatalyst sm_cause->sm_sol homo_cause Likely Cause: 1. Oxygen in system 2. Pd(II) source with slow reduction homo->homo_cause homo_sol Solution: - Rigorous degassing (freeze-pump-thaw) - Use Pd(0) source or G3/G4 precatalyst homo_cause->homo_sol cn_cause Likely Cause: Competing Buchwald-Hartwig Amination cn->cn_cause cn_sol Solution: - Ensure water is in solvent mixture - Screen Suzuki-specific ligands (e.g., SPhos) - Protect amine group cn_cause->cn_sol decomp_cause Likely Cause: Decomposition of Reagents/Product decomp->decomp_cause decomp_sol Solution: - Lower reaction temperature - Screen different solvents - Check stability of starting materials decomp_cause->decomp_sol

Caption: A logical guide to diagnosing failed reactions.

References

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Thomas, A. A.; et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(11), 10545–10555. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Kirchhoff, J. H.; Netherton, M. R.; Hill, I. D.; Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Burke Group @ UIUC. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Ormerod, D.; et al. (2016). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Liu, R. Y.; et al. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. Organometallics, 38(1), 137–146. [Link]

  • Zhang, G.; Li, Y.; Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729-5735. [Link]

  • Vantourout, J. C.; et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(30), 11726–11737. [Link]

  • Reddit user discussion. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros. [Link]

  • Reddit user discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Factors Determining the Catalyst's Activity. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

  • Torborg, C.; Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Domínguez, A. G.; Leach, A. G.; Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14813–14824. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • So, C. M.; et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-28. [Link]

  • Viciu, M. S.; et al. (2004). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Organic Letters, 6(14), 2265–2268. [Link]

  • Myers Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Palladium catalyzed couplings. Retrieved from [Link]

  • Arrechea, P. L.; et al. (2018). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 140(1), 234–245. [Link]

Sources

Optimization

Technical Support Center: Optimization of Aminophenoxy Boronic Acid Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aminophenoxy boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aminophenoxy boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this specific yet crucial transformation. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common challenges, focusing on the critical interplay between bases and solvents.

Section 1: Understanding the Core Challenge with Aminophenoxy Boronic Acids

Aminophenoxy boronic acids are valuable building blocks in medicinal chemistry. However, the electron-donating nature of the aminophenoxy group can present unique challenges in Suzuki-Miyaura couplings. These substrates are often prone to side reactions like protodeboronation, and achieving high yields requires a carefully optimized system. The choice of base and solvent is not merely about solubility but is fundamental to controlling the reaction mechanism and suppressing unwanted pathways.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a crucial role in the transmetalation step, which is often rate-limiting.[1] It activates the boronic acid, making it more nucleophilic and ready to transfer its organic group to the palladium center.[2][3][4]

There are two primary mechanistic proposals for the role of the base in the transmetalation step.[5][6]

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium-halide complex.[5][6]

  • The Oxo-Palladium Pathway: The base reacts with the palladium-halide complex to form a palladium-hydroxo complex, which then reacts with the neutral boronic acid.[5][6]

For many systems, especially those using weaker bases like carbonates or phosphates in aqueous mixtures, evidence suggests the reaction of a palladium hydroxo complex with the boronic acid is a key pathway.[5][7] The aminophenoxy moiety, being electron-rich, can influence the reactivity of the boronic acid, making the selection of the right base and solvent paramount to success.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Issue 1: Low to No Product Yield

Q: My Suzuki-Miyaura coupling with an aminophenoxy boronic acid is giving low to no yield. What are the first things I should check?

A: When a reaction fails, a systematic approach is crucial. Before extensively re-optimizing, verify the fundamentals:

  • Catalyst Activity: Ensure your palladium catalyst and any ligands are active. If using a Pd(II) precatalyst, it requires in-situ reduction.[8] Consider using a more active, pre-formed Pd(0) source or a modern palladacycle precatalyst.[8]

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[8][9] Ensure your solvents are properly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).[8]

  • Reagent Quality: Verify the purity of your starting materials, especially the boronic acid, which can degrade over time.

Q: Which base should I choose for my aminophenoxy boronic acid coupling, and why?

A: The choice of base is critical and substrate-dependent. A screening of bases is often necessary. For aminophenoxy boronic acids, the goal is to find a base strong enough to facilitate transmetalation but not so strong that it promotes decomposition or side reactions.

Base TypeExamplesStrengthsWeaknessesWhen to Use
Weak Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄Good for sensitive functional groups. Often used in aqueous solvent mixtures.May be too weak for less reactive coupling partners.A good starting point for most couplings, especially with sensitive substrates.
Strong Inorganic NaOH, KOHCan be effective in THF/water systems.[1]May promote side reactions or degrade base-sensitive functional groups.When weaker bases fail and the substrate is robust.
Fluoride Sources KF, CsFEffective, especially for substrates with base-labile groups.[4]Can be less effective than stronger bases for challenging couplings.Useful when esters or other base-sensitive groups are present.

Recommendation: Start with a moderately weak base like K₃PO₄ or Cs₂CO₃. These are often effective and less likely to cause degradation of electron-rich boronic acids. Stronger bases like NaOH should be used with caution.[10]

Q: How does my choice of solvent affect the outcome of the reaction?

A: The solvent system influences solubility, reaction rate, and sometimes even selectivity.[11][12][13][14] The polarity of the solvent can have a significant impact.[12]

Solvent SystemExamplesCharacteristicsConsiderations
Aqueous Ethereal Dioxane/H₂O, THF/H₂OExcellent for dissolving both organic substrates and inorganic bases. Water can facilitate the transmetalation step.Dioxane is a common choice and often gives good yields.[10] THF/water is also a popular and effective mixture.[15]
Polar Aprotic DMF, DMSO, AcetonitrileHigh boiling points allow for higher reaction temperatures. Can be effective but may lead to side reactions.Can sometimes lead to lower yields compared to aqueous ethereal mixtures.[16] Acetonitrile can sometimes favor reaction at different sites on a molecule.[11]
Apolar Toluene, XyleneGood for reactions that require anhydrous conditions.Often requires a phase-transfer catalyst if an inorganic base is used.

Recommendation: An aqueous mixture of dioxane and water (e.g., 4:1 or 10:1) is an excellent starting point.[8] The water helps to solubilize the base and can play a direct role in the catalytic cycle.[11]

Issue 2: Significant Side Product Formation

Q: I'm observing a significant amount of a side product that appears to be my starting aryl halide with a hydrogen instead of the coupled product. What is happening?

A: This is likely due to protodeboronation , a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (like water or alcohol) before it can couple.[17] Aminophenoxy boronic acids can be particularly susceptible to this due to their electron-rich nature.

Solutions to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching from NaOH to K₃PO₄ or K₂CO₃ can help.

  • Protect the Boronic Acid: If protodeboronation is severe, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a diethanolamine (DABO) boronate.[17][18] These are more stable and release the boronic acid slowly under the reaction conditions.

  • Minimize Water: While some water is often beneficial, excess water can increase the rate of protodeboronation. Try reducing the amount of water in your solvent system.

Q: I'm seeing a product that is a dimer of my boronic acid. How can I prevent this?

A: This side product is from the homocoupling of your boronic acid.[9] It is often caused by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to this unwanted reaction.

Solutions to Minimize Homocoupling:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through it for an extended period.[19]

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire process.[8]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) species present that can initiate homocoupling.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Aminophenoxy Boronic Acid Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), aminophenoxy boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[20]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon/nitrogen at least three times to establish an inert atmosphere.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[20]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.[20][21] The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[8][20]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[20]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Protocol 2: Screening for Optimal Base and Solvent

For challenging substrates, a parallel screen can efficiently identify the best conditions.

G cluster_setup Reaction Setup cluster_reaction Reaction & Analysis cluster_decision Optimization Setup Prepare Stock Solutions: - Aryl Halide in Dioxane - Boronic Acid in Dioxane Array Dispense Stock Solutions into an array of reaction vials Setup->Array Bases Add Different Bases (K3PO4, K2CO3, Cs2CO3, KF) to individual vials Array->Bases Solvents Add Solvent Systems (Dioxane/H2O, THF/H2O, Toluene) Bases->Solvents Catalyst Add Catalyst/Ligand Solution (e.g., Pd(OAc)2/SPhos in Dioxane) Solvents->Catalyst Heat Seal vials and heat (e.g., 100 °C for 12h) Catalyst->Heat Quench Cool and quench reactions Heat->Quench Analyze Analyze by LC-MS to determine product yield Quench->Analyze Identify Identify Best Base/Solvent Combination Analyze->Identify ScaleUp Scale-up reaction using optimized conditions Identify->ScaleUp

Caption: Workflow for optimizing base and solvent conditions.

Section 4: Visualizing the Catalytic Cycle and the Role of the Base

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the critical intervention of the base in the transmetalation step.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition product R¹-R² pd2_hydroxo R¹-Pd(II)L_n-OH pd2_halide->pd2_hydroxo Base Activation pd2_biaryl R¹-Pd(II)L_n-R² pd2_halide->pd2_biaryl Transmetalation pd2_hydroxo->pd2_biaryl + R²-B(OH)₂ pd2_biaryl->pd0 Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base (OH⁻)

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Experimental Validation. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • Request PDF on ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]

  • Journal of the American Chemical Society. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Available at: [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Available at: [Link]

  • Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Available at: [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]

  • National Institutes of Health. (n.d.). Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Cross-coupling of a range of boronic acids with 4-chloroacetophenone. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Biaryls Derived from (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with biaryls synthesized via Suzuki-Miyaura coupling using (4-(2-aminophenoxy)phenyl)boronic acid h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with biaryls synthesized via Suzuki-Miyaura coupling using (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of these valuable compounds. The presence of the polar, basic aminophenoxy moiety introduces specific complexities not found in standard biaryl purifications, requiring carefully tailored strategies for achieving high purity.

Introduction: The Challenge of the Aminophenoxy Moiety

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, essential in the synthesis of biaryls.[1][2] However, the success of the synthesis is critically dependent on the purity of the final product, which is often complicated by the physicochemical properties of the starting materials and the product itself.

Biaryls derived from (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride are of significant interest in medicinal chemistry due to the prevalence of the aniline pharmacophore.[1] However, the free amino group introduces several purification challenges:

  • High Polarity: The primary amine significantly increases the polarity of the target molecule, leading to poor solubility in common non-polar organic solvents and strong retention on normal-phase silica gel. This can result in poor chromatographic peak shape and difficult elution.[3]

  • Basicity: The amine can interact strongly with acidic silica gel, causing streaking, tailing, or even irreversible binding during column chromatography.

  • Metal Chelation: The ortho-aminophenoxy group can chelate residual palladium from the catalyst, leading to product discoloration and potential downstream catalytic interference.

  • Oxidation Sensitivity: Aromatic amines can be susceptible to oxidation, forming colored impurities that are difficult to remove.

This guide provides structured advice and detailed protocols to navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of your target biaryl.

Problem 1: Product is Streaking or Tailing Badly on Silica Gel TLC/Column Chromatography.

Root Cause Analysis: This is a classic sign of strong interaction between the basic amino group of your product and the acidic silanol groups on the surface of standard silica gel. This interaction leads to a non-uniform elution front, resulting in broad, streaky bands and poor separation from impurities.

Solutions & Step-by-Step Protocols:

Solution A: Neutralize the Stationary Phase

  • Rationale: Adding a small amount of a basic modifier to the mobile phase will deprotonate the acidic silanol groups on the silica, minimizing their interaction with your basic product.

  • Protocol: Mobile Phase Modification

    • Prepare your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

    • To this mixture, add 0.5-1% triethylamine (NEt₃) or ammonia (as a solution in methanol).

    • Thoroughly mix the mobile phase before use.

    • Equilibrate your silica gel column with this modified mobile phase for at least 3-4 column volumes before loading your sample.

    • Run the chromatography as usual. The product should elute with a significantly improved peak shape.

Solution B: Use an Alternative Stationary Phase

  • Rationale: If mobile phase modification is insufficient, switching to a less acidic or inert stationary phase can completely avoid the problematic interaction.

  • Recommended Phases & Eluent Systems:

Stationary PhaseRecommended Mobile Phase SystemMechanism & Advantages
Alumina (Neutral or Basic) Hexanes/Ethyl Acetate or Dichloromethane/MethanolLess acidic than silica, reducing tailing of basic compounds.
Deactivated Silica Gel Standard organic solvents (e.g., Hexanes/EtOAc)Silica pre-treated with a silylating agent to cap acidic silanol groups.
C18-Functionalized Silica (Reversed-Phase) Acetonitrile/Water or Methanol/Water, often with 0.1% TFA or Formic AcidSeparation is based on hydrophobicity. Ideal for highly polar compounds that are poorly retained on normal-phase silica.
Problem 2: Product is "Stuck" at the Origin of the TLC Plate or Top of the Column.

Root Cause Analysis: Your product is highly polar and is adsorbing irreversibly to the stationary phase under the chosen conditions. This is common for biaryls with multiple polar functional groups in addition to the aminophenoxy moiety.

Solutions & Step-by-Step Protocols:

Solution A: Switch to a More Polar Mobile Phase

  • Rationale: The eluting power of your solvent system is too low to displace the highly polar product from the stationary phase.

  • Protocol: Gradient Elution

    • Start with a moderately polar mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity by adding a stronger solvent like methanol or isopropanol. A typical gradient might be from 0% to 10% methanol in dichloromethane over 10-15 column volumes.

    • Always remember to include a basic modifier (like NEt₃) if using silica or alumina.

Solution B: Employ Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Rationale: HILIC is a powerful technique for retaining and separating very polar compounds that are not retained in reversed-phase chromatography.[4] It uses a polar stationary phase (like amine- or diol-bonded silica) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous modifier.[3][4]

  • Protocol: Basic HILIC Purification

    • Stationary Phase: Use a column packed with amine-functionalized silica.

    • Mobile Phase: Start with a high concentration of acetonitrile containing a small percentage of water (e.g., 95:5 MeCN:H₂O).

    • Elution: Elute the compound by gradually increasing the water content in the mobile phase. This "aqueous normal-phase" mode provides excellent separation for polar molecules.[4]

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for choosing the most appropriate purification method.

Purification_Workflow start Crude Reaction Mixture liquid_liquid Perform Liquid-Liquid Extraction (e.g., EtOAc/aq. NaHCO3) start->liquid_liquid check_solubility Is product soluble in DCM/Toluene? check_purity Is product >95% pure after extraction? liquid_liquid->check_purity finish Final Product check_purity->finish Yes chromatography_decision Proceed to Chromatography check_purity->chromatography_decision No tlc_test Run TLC with Hex/EtOAc + 1% NEt3 chromatography_decision->tlc_test streaking Significant Streaking? tlc_test->streaking normal_phase Normal-Phase Column (Silica + 1% NEt3) streaking->normal_phase No switch_phase Switch Stationary Phase streaking->switch_phase Yes normal_phase->finish rp_or_hilic Is product highly polar? switch_phase->rp_or_hilic rp_or_hilic->normal_phase No, try Alumina reversed_phase Reversed-Phase HPLC (C18, MeCN/H2O) rp_or_hilic->reversed_phase Yes reversed_phase->finish hilic HILIC (Amine column, MeCN/H2O) hilic->finish

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: My final biaryl product is a persistent grey or black color. What is the cause and how can I fix it?

This discoloration is almost certainly due to residual palladium catalyst. The aminophenoxy group can act as a chelating ligand, binding tightly to palladium and making it difficult to remove by standard chromatography.

  • Solution 1: Activated Carbon Treatment: Before chromatographic purification, dissolve your crude product in a suitable solvent (e.g., methanol or ethyl acetate) and add a small amount of activated carbon (approx. 5-10% w/w). Stir for 30-60 minutes at room temperature, then filter the mixture through a pad of Celite®. The carbon will adsorb the palladium species.

  • Solution 2: Metal Scavenging Resins: For high-value materials, consider stirring the product solution with a commercially available palladium scavenger resin. These resins have functional groups (e.g., thiols) that selectively bind to palladium, which can then be removed by simple filtration.

Q2: I am observing a significant amount of a symmetrical biaryl impurity derived from the homocoupling of (4-(2-aminophenoxy)phenyl)boronic acid. How can I prevent this?

Boronic acid homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or Pd(II) species.[5][6]

  • Prevention during Reaction:

    • Thorough Degassing: Ensure your reaction solvent is rigorously degassed before adding the palladium catalyst. Sparging with an inert gas like argon or nitrogen for 15-30 minutes is crucial.[5]

    • Use a Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to minimize the presence of oxidative Pd(II) species at the start of the reaction.[1]

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can suppress homocoupling.[5]

  • Removal during Purification: The homocoupled dimer will have a different polarity and molecular weight from your desired product. It can typically be separated using the chromatographic methods described in the troubleshooting guide.

Q3: Can I use recrystallization to purify my aminophenoxy-biaryl?

Yes, recrystallization can be an excellent and scalable method for purifying solid products, provided a suitable solvent system can be found.[7]

  • Finding a Solvent System: The key is to find a solvent (or solvent pair) in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7] Impurities should ideally remain soluble at low temperatures.

  • Screening Protocol:

    • Place a small amount of your crude product (10-20 mg) in several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water).

    • Heat the tubes to the boiling point of the solvent to see if the solid dissolves completely.

    • Allow the solutions that formed to cool slowly to room temperature, then in an ice bath.

    • A good recrystallization solvent will show complete dissolution when hot and significant crystal formation upon cooling.

Q4: My starting (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride is a salt. Do I need to neutralize it before the Suzuki reaction?

No, you do not need to pre-neutralize it. The base used in the Suzuki coupling (e.g., K₂CO₃, K₃PO₄) is more than sufficient to neutralize the hydrochloride salt and activate the boronic acid for the catalytic cycle.[1][8] You will need to use at least one extra equivalent of base to account for the HCl salt.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Cisneros, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Welch, C. J., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. PMC - NIH. Available at: [Link]

  • BioPharma Services. BA Method Development: Polar Compounds.
  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.

Sources

Optimization

Technical Support Center: Intramolecular Cyclization of Aminophenoxy-Substituted Boronic Acids

Welcome to the technical support center for the intramolecular cyclization of aminophenoxy-substituted boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the intramolecular cyclization of aminophenoxy-substituted boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, enabling the synthesis of valuable boron-containing heterocyclic scaffolds. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Significance of the Cyclization

The intramolecular cyclization of aminophenoxy-substituted boronic acids is a key transformation that leverages the Lewis acidic nature of the boron center and its propensity to form reversible covalent bonds with diols or amino-alcohols.[1] This reaction provides a direct route to novel heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The resulting cyclic boronate esters are often more stable and easier to handle than their linear precursors, serving as crucial intermediates in complex syntheses, including Suzuki-Miyaura cross-coupling reactions.[2]

However, the seemingly straightforward nature of this reaction can be deceptive. Success hinges on a delicate balance of factors including substrate purity, solvent choice, and reaction conditions. This guide addresses the most common challenges encountered in the lab.

Diagram 1: General Reaction Mechanism

Reaction_Mechanism Start Aminophenoxy-Substituted Boronic Acid (Monomer) Intermediate Intramolecular Coordination Complex Start->Intermediate Spontaneous Coordination (Lewis Acid-Base Interaction) Product Cyclic Boronate Ester (Product) Intermediate->Product Dehydration / Cyclization (Heat or Dehydrating Agent) Water H₂O Intermediate->Water Product->Intermediate Hydrolysis

Caption: Mechanism of intramolecular cyclization of aminophenoxy boronic acids.

Troubleshooting Guide

This section is structured to help you diagnose and solve problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I've set up my reaction according to the literature, but I'm getting very low yields or only recovering my starting material. What's going wrong?

Answer: This is a frequent issue that often points to problems with the starting material's integrity or suboptimal reaction conditions. Let's break down the potential causes.

  • Cause A: Starting Material is Primarily the Boroxine Trimer.

    • Explanation: Boronic acids have a strong tendency to undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[3] This trimer is often less reactive or completely unreactive under cyclization conditions. This equilibrium is heavily influenced by the presence of water; in non-polar solvents or upon storage, the boroxine form is favored.

    • Solution: Before running the reaction, you must ensure your boronic acid is in its monomeric form.

      • Pre-treatment Protocol: Dissolve the boronic acid in a solvent mixture like 1,4-dioxane with 5-10% water. Stir for 30-60 minutes at room temperature to hydrolyze the boroxine back to the monomeric boronic acid.[3]

      • Analysis: Remove the solvent in vacuo and confirm the monomeric state using ¹H NMR. The disappearance of complex signals corresponding to the trimer indicates successful hydrolysis.[3] Use the material immediately.

  • Cause B: Inappropriate Solvent Choice.

    • Explanation: The solvent plays a critical role in mediating the reaction. Polar, protic solvents can interfere with the dehydration step. Highly coordinating solvents may compete with the intramolecular amino or phenoxy groups for binding to the boron atom.

    • Solution: Use a non-coordinating, aprotic solvent that allows for the removal of water. Toluene or xylenes are excellent choices as they allow for azeotropic removal of water using a Dean-Stark apparatus.

  • Cause C: Presence of Water.

    • Explanation: As this is a dehydration reaction, the presence of excess water in the starting materials or solvent will inhibit the reaction by Le Chatelier's principle, preventing the formation of the cyclic product.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. If not using a Dean-Stark trap, consider adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water that is formed.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low / No Yield CheckSM Analyze Starting Boronic Acid by ¹H NMR Start->CheckSM IsTrimer Boroxine Trimer Detected? CheckSM->IsTrimer Hydrolyze Pre-treat: Hydrolyze Boroxine to Monomer IsTrimer->Hydrolyze Yes CheckConditions Review Reaction Conditions IsTrimer->CheckConditions No Hydrolyze->CheckConditions Solvent Is solvent anhydrous and non-coordinating? CheckConditions->Solvent WaterRemoval Is water being effectively removed? Solvent->WaterRemoval Yes ChangeSolvent Switch to Toluene/ Xylenes Solvent->ChangeSolvent No Optimize Systematically Optimize: Temp, Concentration WaterRemoval->Optimize Yes AddDehydrant Use Dean-Stark or Molecular Sieves WaterRemoval->AddDehydrant No Success Reaction Successful Optimize->Success ChangeSolvent->WaterRemoval AddDehydrant->Optimize

Caption: A step-by-step workflow for diagnosing low-yield reactions.

Issue 2: Product Purification is Problematic

Question: My reaction seems to work based on LC-MS, but I'm losing most of my product during silica gel column chromatography. Why is this happening and how can I fix it?

Answer: This is a classic problem when purifying boronic acids and their derivatives. The issue stems from the interaction between the Lewis acidic boron atom and the acidic silanol groups on the surface of standard silica gel.[4] This can lead to two primary problems: irreversible adsorption (product sticking to the column) or on-column hydrolysis of your cyclic ester back to the more polar boronic acid, which then fails to elute.

  • Solution A: Deactivate the Silica Gel.

    • Explanation: You can mitigate the acidity of the silica gel, making it more "boron-friendly."

    • Boric Acid Impregnation: Treating the silica gel with a boric acid solution before preparing your column can significantly improve recovery by suppressing the over-adsorption of boronate esters.[5] A detailed protocol is provided below.

    • Base Treatment: For less sensitive compounds, you can slurry the silica gel in your eluent and add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (NEt₃) to cap the acidic sites.[4]

  • Solution B: Use an Alternative Stationary Phase.

    • Explanation: If deactivation is insufficient, switching your stationary phase is the next logical step.

    • Neutral Alumina: For less polar products, neutral alumina can be an excellent alternative to silica gel as it lacks the acidic silanol groups.[6]

    • Reversed-Phase HPLC: For more polar compounds, reversed-phase HPLC (C18) can be effective. However, care must be taken to avoid on-column hydrolysis by using buffered or non-aqueous mobile phases.[7][8]

  • Solution C: Derivatization/Salt Formation.

    • Explanation: If chromatographic methods fail, you can convert the crude boronic acid product into a salt, purify the salt, and then regenerate the pure product.

    • Procedure: Treat the crude product with a base (e.g., NaOH, K₂CO₃) to form the boronate salt. This salt can often be isolated or purified by extraction. Subsequent treatment with acid will regenerate the pure boronic acid product.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction? A1: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. The cyclic product is typically less polar than the starting material. A curcumin-based stain can be used for the specific visualization of boron-containing compounds.[10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The definitive tool for monitoring reaction conversion. You can track the disappearance of the starting material mass and the appearance of the product mass (M-18, corresponding to the loss of water).

  • NMR Spectroscopy (¹H, ¹¹B): ¹H NMR is used to confirm the final structure. ¹¹B NMR is also highly informative; a shift from a broader signal for the trigonal planar boronic acid to a sharper signal for the tetrahedral boronate ester is indicative of cyclization.

Q2: Can this cyclization be reversed? A2: Yes, the formation of the cyclic boronate ester is generally reversible. The product can be hydrolyzed back to the starting aminophenoxy boronic acid in the presence of water, particularly under acidic or basic conditions.[11] This is why anhydrous conditions are paramount for driving the reaction to completion.

Q3: My aminophenoxy-substituted boronic acid seems to be degrading upon storage. How can I store it properly? A3: These molecules can be sensitive to air, moisture, and light. Protodeboronation (cleavage of the C-B bond) is a known degradation pathway. For long-term storage, keep the solid material in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is preferable) and protected from light.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization

This protocol describes a general method using azeotropic water removal.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the aminophenoxy-substituted boronic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.05–0.1 M. A more dilute solution favors the intramolecular cyclization over intermolecular side reactions.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid/oil using one of the methods described in the troubleshooting section (e.g., chromatography on boric acid-treated silica gel or recrystallization).

Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from established methods to improve the chromatographic purification of boronate esters.[4][5]

  • Solution Prep: Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica gel, dissolve 27.5 g of boric acid in 550 mL of methanol).

  • Slurry: In a large flask, create a slurry of the silica gel (100 g) in the boric acid/methanol solution.

  • Agitation: Gently swirl or agitate the slurry for 1 hour at room temperature.

  • Filtration: Remove the solvent by filtration using a Büchner funnel.

  • Washing: Wash the treated silica gel thoroughly with ethanol (approx. 600 mL for 100 g of silica).

  • Drying: Dry the silica gel in vacuo (e.g., at 60°C) until it becomes a free-flowing powder. It is now ready for use.

ParameterStandard Silica GelBoric Acid-Treated SilicaRationale
Surface Acidity High (Acidic Silanols)ReducedBoric acid caps the most acidic sites, preventing strong Lewis acid-base interactions.[4]
Product Recovery Often Low (<50%)Significantly HigherMinimizes irreversible adsorption and on-column hydrolysis of the boronate ester.[5]
Best For General ChromatographyBoronic Acids & EstersSpecifically designed to handle the unique chemistry of organoboron compounds.

References

  • A process for purification of boronic acid or its derivatives. Google Patents.
  • How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

  • Optimization of intramolecular cyclization reaction. ResearchGate. Available at: [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. Available at: [Link]

  • Iminoboronate-based peptide cyclization that responds to pH, oxidation, and small molecule modulators. PMC - NIH. Available at: [Link]

  • Analytical techniques for boron quantification supporting desalination processes-- A review. ScienceDirect. Available at: [Link]

  • Structural Interconversion Based on Intramolecular Boroxine Formation. ResearchGate. Available at: [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Cyclisation Strategies for the Synthesis of Novel Boron-Containing Heterocyclic Scaffolds. University of Sheffield. Available at: [Link]

  • Transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes to isoquinolinones and derivatives. RSC Publishing. Available at: [Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. ACS Publications. Available at: [Link]

  • Click with a Boronic Acid Handle: A Neighboring Group-assisted Click Reaction that Allows Ready Secondary Functionalization. NIH. Available at: [Link]

  • Detection of boronic acids through excited-state intramolecular proton-transfer fluorescence. Organic Letters. Available at: [Link]

  • Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. PMC - NIH. Available at: [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Publishing. Available at: [Link]

  • Unlocking the Accessibility of Alkyl Radicals from Boronic Acids through Solvent-Assisted Organophotoredox Activation. ACS Catalysis. Available at: [Link]

  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC - NIH. Available at: [Link]

  • Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. NIH. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Aminophenoxy Boronic Acids

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst deactivation in palladium-catalyzed cross-coupling reactions involving aminophenoxy boronic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst deactivation in palladium-catalyzed cross-coupling reactions involving aminophenoxy boronic acids. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide researchers, scientists, and drug development professionals with actionable insights and solutions. Our focus is not just on what to do, but why specific strategies are effective, grounding our advice in established mechanistic principles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why are reactions with aminophenoxy boronic acids particularly prone to catalyst deactivation?

A1: The primary challenge stems from the inherent molecular structure of aminophenoxy boronic acids. The amino (-NH₂) and phenoxy (-O-) groups, often positioned ortho to each other, can act as a bidentate chelating ligand for the palladium catalyst. This chelation can form a highly stable, but catalytically inactive, palladium complex. This process, known as substrate/product inhibition or self-poisoning, effectively removes the catalyst from the active catalytic cycle, leading to stalled reactions and low yields.[1]

Q2: My reaction mixture turns black shortly after starting. What does this signify?

A2: The formation of a black precipitate, commonly known as "palladium black," is a clear visual indicator of catalyst decomposition.[1][2] This occurs when the active Pd(0) species, which is the true catalyst, is not sufficiently stabilized by its supporting ligands. The unstable Pd(0) atoms agglomerate into larger, insoluble metallic palladium nanoparticles that are catalytically inactive for the cross-coupling reaction.[3][4] This is often exacerbated by:

  • High Temperatures: Can accelerate ligand degradation and palladium agglomeration.

  • Inappropriate Ligand Choice: Ligands that are not bulky or electron-rich enough may fail to adequately shield the Pd(0) center.

  • Sub-optimal Ligand-to-Metal Ratio: An insufficient amount of ligand leaves the palladium center exposed and prone to aggregation.

Q3: Besides catalyst deactivation, what other common side reactions should I be aware of?

A3: Several competing side reactions can reduce the efficiency of your primary cross-coupling reaction:

  • Protodeboronation: This is the undesired cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your boronic acid starting material. It is particularly problematic for electron-rich or sterically hindered boronic acids and is often promoted by the presence of water and base.[5][6]

  • Homocoupling (Glaser-Hay type): This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. The presence of oxygen is a major promoter of this pathway.[7][8] Rigorous deoxygenation of the reaction setup and solvents is critical for prevention.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.

Issue 1: Reaction Stalls After Initial Conversion or Fails to Initiate

Your reaction starts, produces some product, and then stops, or it fails to proceed at all.

Logical Troubleshooting Workflow

G A Reaction Stalled / No Conversion B Observe Reaction Mixture A->B C Is there a black precipitate? B->C D YES: Pd Black Formation C->D Yes E NO: Potential Self-Poisoning or Reagent Issue C->E No F Action: Optimize Ligand & Conditions - Increase ligand ratio (e.g., 2:1 L:Pd) - Switch to a bulkier ligand (e.g., SPhos, XPhos) - Lower reaction temperature D->F G Action: Verify Reagent Quality & Stoichiometry - Test for protodeboronation (run control without aryl halide) - Use fresh, high-purity boronic acid - Ensure base is anhydrous and properly weighed E->G H Action: Mitigate Chelation - Protect the amine/phenol group - Use a slow-release boronic acid derivative (e.g., MIDA boronate) E->H

Caption: Troubleshooting workflow for a stalled reaction.

Detailed Explanation:

  • Visual Inspection: First, check for palladium black. Its presence points directly to catalyst instability.[1] The solution is to improve the stability of the Pd(0) complex. Consider using more robust ligands like Buchwald's biaryl phosphines (SPhos, XPhos) which are designed to prevent agglomeration.[9]

  • Suspect Self-Poisoning: If the solution remains homogeneous but inactive, self-poisoning via chelation by the aminophenoxy group is highly probable. The most direct solution is to temporarily mask the chelating functional groups. For example, the amine can be protected as a carbamate (Boc) or amide, which can be removed post-coupling.

  • Consider Slow-Release Strategies: An advanced technique is to use a protected form of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate.[10][11] These are stable under anhydrous coupling conditions and slowly release the active boronic acid in the presence of an aqueous base. This keeps the instantaneous concentration of the chelating boronic acid low, minimizing catalyst poisoning while still allowing the desired reaction to proceed.[6]

Issue 2: Significant Formation of Homocoupled Byproduct

You observe a significant amount of the symmetrical biaryl derived from your aminophenoxy boronic acid.

Root Cause Analysis and Solutions

Symptom Primary Cause Mechanism Recommended Solution
High levels of homocoupled productPresence of Oxygen[7][8]Oxygen facilitates the oxidative coupling of two boronic acid molecules, catalyzed by palladium.Rigorous Degassing: Deoxygenate your solvent thoroughly (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.[12]
Homocoupling still observed after degassingInefficient generation of active Pd(0) from Pd(II) precatalystIf the reduction of the Pd(II) precatalyst to the active Pd(0) is slow or incomplete, side reactions can dominate.Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃. Pre-heat the Catalyst: Pre-heating the catalyst, base, and aryl halide before adding the boronic acid can sometimes mitigate homocoupling.[7]

Part 3: Proactive Strategies for Robust Reaction Setup

Q4: How do I choose the optimal base and solvent for these reactions?

A4: The choice of base and solvent is critical and interconnected. They influence catalyst stability, boronic acid reactivity, and the rate of transmetalation.[13][14]

  • The Role of the Base: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the transmetalation step.[15][16][17]

    • Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.

    • Considerations: Weaker bases may not be sufficient to promote transmetalation effectively. Conversely, very strong bases (like hydroxides) in aqueous media can accelerate protodeboronation.[5] For sensitive substrates, starting with a milder base like K₂CO₃ is advisable.

  • The Role of the Solvent: The solvent must solubilize the reagents and stabilize the catalytic species.[13]

    • Aprotic Polar Solvents: Dioxane, THF, and DMF are common. They generally perform well, but their water content must be controlled.

    • Aqueous Mixtures: A mixture like Dioxane/Water (e.g., 4:1) is often beneficial. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14][18] However, excess water can promote catalyst decomposition and protodeboronation.

    • Solvent Purity: Impurities in solvents, even at the ppm level, can act as catalyst poisons.[13] Using high-purity, degassed solvents is mandatory for reproducible results.

Catalyst Deactivation Pathways Diagram

G cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways A Pd(0)L₂ (Active Catalyst) B Ar-Pd(II)-X-L₂ A->B Oxidative Addition D Pd Black (Inactive Precipitate) A->D Ligand Loss / Agglomeration C Ar-Pd(II)-Ar'-L₂ B->C Transmetalation E [(Aminophenoxy)₂Pd(II)] (Inactive Chelate) B->E Chelation by Substrate/Product C->A Reductive Elimination

Caption: Key pathways for catalyst deactivation.

Part 4: Analytical Protocols

Protocol 1: Ex-situ Analysis of Deactivated Catalyst

If you have isolated the black precipitate from your reaction, the following techniques can confirm its identity and morphology.

  • Isolation:

    • Carefully filter the reaction mixture through a fine porosity filter (e.g., Celite pad or PTFE syringe filter).

    • Wash the collected solid with the reaction solvent to remove any adsorbed organic material.

    • Dry the solid under vacuum.

  • Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of metallic Palladium (Pd(0)) and can also detect surface contaminants or adsorbed species.[4][19]

    • Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the agglomerated palladium.[19]

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Analyze the filtrate (the liquid portion of your reaction mixture) to quantify the amount of palladium that has leached or remains in solution.[4][19] A very low concentration in the filtrate combined with a visible precipitate confirms that the majority of the catalyst has crashed out.

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF.
  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF.
  • Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Lima, C., Rodrigues, A. S. M. C., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • Broderick, M. (n.d.). Characterization of Stabilized Palladium Nanocatalysts.
  • PubMed. (2023, February 3). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • PubMed. (2004, November 12). Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • ResearchGate. (n.d.). Determining the active catalytic palladium species under hydrodeoxygenation conditions.
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1,10-Phenanthroline-2-boronic acid.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in 6-Bromonicotinonitrile Reactions.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Google Patents. (n.d.). US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

Sources

Troubleshooting

Technical Support Center: Analysis of Impurities in (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride Reactions

Welcome to the Technical Support Center for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use of this versatile reagent. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and a foundational understanding of the chemistry involved. Our goal is to empower you to anticipate, identify, and resolve impurity-related issues in your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: My (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride appears to be degrading upon storage or in solution. What are the primary degradation pathways?

A1: Like many arylboronic acids, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is susceptible to two primary degradation pathways: protodeboronation and oxidation. The hydrochloride salt form is intended to improve stability, particularly of the amino group, but care is still required.[1]

  • Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved, replacing the boronic acid group (-B(OH)₂) with a hydrogen atom.[2] For your compound, this would result in the formation of 2-aminodiphenyl ether and boric acid. This process is often accelerated in aqueous media and can be influenced by pH.[2]

  • Oxidation: The boronic acid moiety can be oxidized, especially in the presence of oxidizing agents or air over prolonged periods.[2] This can lead to the formation of phenolic byproducts. The aminophenoxy group itself can also be susceptible to oxidation, potentially leading to colored impurities.

  • Anhydride Formation (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is a reversible process, the presence of boroxines can complicate analysis and reactivity.[3]

Q2: What are the best practices for storing and handling (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride to minimize degradation?

A2: To ensure the longevity and purity of your reagent, adhere to the following storage and handling guidelines:

ParameterRecommendationRationale
Storage Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at the recommended temperature (often refrigerated).Minimizes exposure to moisture and oxygen, which drive protodeboronation and oxidation.
Handling Handle the solid material quickly in a dry environment. Use a glove box or glove bag for weighing and dispensing if possible.The compound can be hygroscopic, and absorbed moisture can initiate degradation.
Solutions Prepare solutions fresh for immediate use, especially aqueous solutions.[2]The rate of protodeboronation is significantly higher in aqueous media.[2]
Solvent Choice For stock solutions or when possible in reactions, consider using anhydrous aprotic solvents like acetonitrile or THF.[2]Reduces the rate of hydrolysis compared to protic or aqueous solvents.
Impurity Identification and Analysis

Q3: I'm seeing unexpected peaks in my LC-MS/NMR analysis of a reaction mixture containing (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride. What are the likely impurities?

A3: The impurities you are observing likely stem from the starting material itself, side reactions during your synthesis, or degradation. Based on the structure, a common synthetic route would be a Chan-Lam coupling between 2-aminophenol and (4-carboxyphenyl)boronic acid or a related derivative.

Potential Impurities and Their Origins:

Impurity ClassSpecific Example(s)Likely Origin
Starting Materials 2-Aminophenol, 4-Halophenylboronic acid/esterIncomplete reaction
Homocoupling Biphenyl derivatives from the boronic acidSide reaction in Chan-Lam or Suzuki coupling[4]
Protodeboronation 2-Aminodiphenyl etherDegradation of the starting boronic acid[2]
Oxidation Products Phenolic derivativesOxidation of the boronic acid moiety[2]
Boroxines Cyclic trimer of the boronic acidDehydration of the boronic acid

G cluster_synthesis Synthesis & Side Reactions cluster_degradation Degradation Pathways Starting_Materials 2-Aminophenol + (4-Halophenyl)boronic acid derivative Target_Molecule (4-(2-Aminophenoxy)phenyl)boronic acid HCl Homocoupling_Impurity Biphenyl Byproduct Incomplete_Reaction Unreacted Starting Materials Protodeboronation_Impurity 2-Aminodiphenyl ether Oxidation_Impurity Phenolic Byproducts Boroxine_Impurity Boroxine (Trimer)

Q4: What analytical techniques are best suited for identifying and quantifying these impurities?

A4: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating and identifying impurities. A reversed-phase method is common, but be aware that some boronic esters can hydrolyze on-column.[3] Using a buffered mobile phase can improve reproducibility.

  • ¹H and ¹¹B NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H NMR can help identify residual solvents, starting materials, and major byproducts. ¹¹B NMR is particularly useful for assessing the presence of boroxines, which can broaden peaks in the ¹H spectrum.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This can be useful for identifying volatile impurities or after derivatization of the boronic acid.

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light.[2]

Troubleshooting and Purification Guides

Q5: My reaction yield is low, and I suspect an issue with the (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride. How can I troubleshoot this?

A5: Low yields can often be traced back to the quality of the boronic acid or the reaction conditions.

G Start Low Reaction Yield Check_Purity Assess Purity of Boronic Acid (NMR, LC-MS) Start->Check_Purity Is_Pure Purity Acceptable? Check_Purity->Is_Pure Purify Purify Boronic Acid (Recrystallization, Derivatization) Is_Pure->Purify No Check_Conditions Review Reaction Conditions (Solvent, Base, Temperature) Is_Pure->Check_Conditions Yes Purify->Check_Conditions Optimize Systematically Optimize Conditions Check_Conditions->Optimize Success Improved Yield Optimize->Success

Step-by-Step Troubleshooting:

  • Verify Reagent Purity: Before starting, confirm the purity of your (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride using ¹H NMR or LC-MS. If significant degradation or impurities are present, purification is necessary.

  • Reaction Setup: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions. Use anhydrous solvents if the reaction chemistry allows.

  • Choice of Base: The base is critical in reactions like Suzuki or Chan-Lam couplings. For Suzuki couplings, a milder base like potassium carbonate or fluoride may be preferable to stronger bases that can accelerate protodeboronation.

  • Solvent System: If protodeboronation is a suspected side reaction, minimize the amount of water in your solvent system.

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to degradation. Monitor your reaction progress to avoid prolonged heating after completion.

Q6: How can I purify crude (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride that contains significant impurities?

A6: Several purification strategies can be employed, depending on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be found. Experiment with solvents like hot ethanol, or mixtures of organic solvents and water.[5][6]

  • Acid/Base Extraction: Boronic acids can sometimes be purified by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[7] Given the amino group on your molecule, careful pH control is necessary to avoid issues with solubility.

  • Derivatization: This is a powerful technique when standard methods fail.

    • Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from non-polar solvents.[5] The pure boronic acid can be regenerated from the adduct.

  • Column Chromatography: This can be challenging for boronic acids as they can stick to or decompose on silica gel.[6] If chromatography is necessary, consider using neutral alumina or reverse-phase (C18) silica.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by LC-MS

  • Sample Preparation: Prepare a stock solution of (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content.

    • Flow Rate: As per column specifications.

    • Injection Volume: 5-10 µL.

  • MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of potential impurities.

  • Data Analysis: Integrate all peaks and report the area percentage of the main peak as an estimate of purity. Identify impurities based on their mass-to-charge ratio (m/z).

References

  • BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. BenchChem Technical Support.
  • Reddit. (2017).
  • Google Patents. (Year).
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
  • Navinci. (n.d.). Troubleshooting guide - NaveniFlex.
  • ResearchGate. (2016).
  • ResearchGate. (2024).
  • LabSolu. (n.d.). 4-(2-Aminophenoxy)phenylboronic acid, HCl.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 4-Aminophenylboronic acid hydrochloride 95%.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • BenchChem. (2025).
  • ResearchGate. (2012). Chan-Lam coupling reactions: Synthesis of heterocycles.
  • Thermo Fisher Scientific. (n.d.). 4-Aminomethylphenylboronic acid hydrochloride, 96% 250 mg.
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (n.d.). Troubleshooting Guide | Download Table.
  • ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10....
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). (4-(Aminomethyl)phenyl)boronic acid.
  • BLDpharm. (n.d.). 957103-98-9|(4-(2-Aminophenoxy)phenyl)boronic acid.
  • Sigma-Aldrich. (n.d.). 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR.
  • Benchchem. (n.d.). Identifying and characterizing impurities in allenylboronic acid samples.
  • Thermo Fisher Scientific. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Boronic Acids: Unraveling the Reactivity of 4-Aminophenylboronic Acid and its Ortho-Phenoxy Bridged Counterpart in Suzuki-Miyaura Coupling

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bond...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron coupling partner is paramount to the success of this transformation, influencing reaction kinetics, yields, and overall efficiency. This guide provides an in-depth comparative analysis of two commercially available yet distinct arylboronic acids: 4-aminophenylboronic acid and (4-(2-aminophenoxy)phenyl)boronic acid. Through a blend of mechanistic insights and practical experimental guidance, we aim to equip researchers with the knowledge to strategically select the optimal reagent for their synthetic endeavors.

At a Glance: Structural and Electronic Divergence

The fundamental difference between our two subjects of interest lies in a single, yet profoundly impactful, structural modification. 4-Aminophenylboronic acid presents a simple aniline derivative, where the electron-donating amino group is positioned para to the boronic acid moiety. In contrast, (4-(2-aminophenoxy)phenyl)boronic acid introduces an ortho-aminophenoxy bridge, creating a more complex electronic and steric environment around the reactive boronic acid center.

Feature4-Aminophenylboronic Acid(4-(2-Aminophenoxy)phenyl)boronic acid
Structure A primary amine directly attached to the phenylboronic acid ring.An aminophenoxy group linked to the phenylboronic acid ring.
Key Substituent para-Amino grouppara-(ortho-Aminophenoxy) group
Electronic Effect Strongly electron-donatingComplex; combination of electron-donating and steric effects
Steric Hindrance MinimalSignificant due to the ortho substituent
Predicted Reactivity HighModerate to Low

The Decisive Factors: Electronic Activation vs. Steric Encumbrance

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by the rate of transmetalation, a step in which the organic moiety is transferred from the boron atom to the palladium center.[1][2] This critical step is sensitive to both the electronic character and the steric bulk of the boronic acid.

The Activating Power of the Amino Group

The amino group in 4-aminophenylboronic acid is a potent electron-donating group, a property quantified by its negative Hammett substituent constant (σp = -0.66)[3]. This electron-donating nature increases the nucleophilicity of the ipso-carbon attached to the boron atom, thereby accelerating the transmetalation step and leading to higher reaction rates and yields.[4][5]

The Dual Nature of the Aminophenoxy Substituent

For (4-(2-aminophenoxy)phenyl)boronic acid , the situation is more nuanced. The ether oxygen and the amino group are both electron-donating through resonance. However, the presence of the bulky aminophenoxy group at the ortho position to the carbon-boron bond introduces significant steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing down the transmetalation process. It has been well-documented that ortho-substituted arylboronic acids often exhibit lower reactivity in Suzuki-Miyaura couplings compared to their para or meta counterparts due to this steric impediment.[2][4]

Experimental Validation: A Comparative Overview

Generally, electron-rich arylboronic acids, such as 4-methoxyphenylboronic acid (structurally analogous in its electron-donating character to 4-aminophenylboronic acid), consistently provide high yields in Suzuki couplings.[6] Conversely, ortho-substituted boronic acids, such as 2-methoxyphenylboronic acid, often necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more specialized catalyst systems) to achieve comparable yields.[2][7]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Various Arylboronic Acids

Arylboronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Aminophenylboronic acid HClAryl BromidePd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1004-12High (General Protocol)[8]
4-Methoxyphenylboronic acid3-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801295[6]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10024Quantitative (as part of a mixture)[7]
2-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1001820[5]

This table illustrates general trends; direct comparison requires identical reaction conditions.

The significantly lower yield observed for the sterically hindered 2-nitrophenylboronic acid, even with a sophisticated catalyst system, underscores the profound impact of ortho substitution on reactivity.[5]

Experimental Protocols

The following protocols provide a starting point for researchers. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Aminophenylboronic Acid Hydrochloride

This protocol is adapted from a general procedure for the coupling of 4-aminophenylboronic acid hydrochloride with an aryl bromide.[8]

Materials:

  • 4-Aminophenylboronic acid hydrochloride (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 mmol)

  • 1,4-Dioxane

  • Degassed Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-aminophenylboronic acid hydrochloride, the aryl bromide, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot graph "Protocol_1_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#FFFFFF"; A [label="Combine Reactants:\n- 4-Aminophenylboronic acid HCl\n- Aryl Bromide\n- K₂CO₃"]; B [label="Add Pd(PPh₃)₄ Catalyst"]; C [label="Add Degassed\nDioxane/Water"]; }

subgraph "cluster_Reaction" { label = "Reaction Conditions"; bgcolor="#FFFFFF"; D [label="Heat and Stir\n(80-100°C)"]; E [label="Monitor Progress\n(TLC/LC-MS)"]; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#FFFFFF"; F [label="Cool and Dilute"]; G [label="Aqueous Wash"]; H [label="Dry and Concentrate"]; I [label="Purify (Chromatography)"]; }

A -> B -> C -> D -> E -> F -> G -> H -> I; } Experimental workflow for the Suzuki coupling of 4-aminophenylboronic acid.

Protocol 2: Proposed Suzuki-Miyaura Coupling of (4-(2-Aminophenoxy)phenyl)boronic acid

This proposed protocol is based on established methods for the coupling of sterically hindered ortho-substituted arylboronic acids.[2][7] The use of a bulky phosphine ligand, such as SPhos or XPhos, is often beneficial in these cases.

Materials:

  • (4-(2-Aminophenoxy)phenyl)boronic acid (1.2 mmol)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)

  • SPhos (4-8 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine (4-(2-aminophenoxy)phenyl)boronic acid, the aryl halide, potassium phosphate, palladium(II) acetate, and SPhos in a dry Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by GC-MS or LC-MS. Due to potential steric hindrance, longer reaction times (12-24 hours) may be required.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

dot graph "Protocol_2_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_Preparation_2" { label = "Reaction Setup (Inert)"; bgcolor="#FFFFFF"; J [label="Combine Reactants:\n- (4-(2-Aminophenoxy)phenyl)boronic acid\n- Aryl Halide\n- K₃PO₄"]; K [label="Add Pd(OAc)₂ and SPhos"]; L [label="Add Anhydrous Toluene"]; }

subgraph "cluster_Reaction_2" { label = "Reaction Conditions"; bgcolor="#FFFFFF"; M [label="Heat and Stir\n(100-110°C)"]; N [label="Monitor Progress\n(GC-MS/LC-MS)"]; }

subgraph "cluster_Workup_2" { label = "Work-up & Purification"; bgcolor="#FFFFFF"; O [label="Cool and Filter"]; P [label="Concentrate"]; Q [label="Purify (Chromatography)"]; }

J -> K -> L -> M -> N -> O -> P -> Q; } Proposed workflow for the Suzuki coupling of a sterically hindered boronic acid.

Mechanistic Rationale and Causality

The anticipated difference in reactivity stems directly from the interplay of electronic and steric effects at the transmetalation step of the Suzuki-Miyaura catalytic cycle.

dot graph "Suzuki_Cycle_Comparison" { layout=dot; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#202124"];

"Pd(0)" [fillcolor="#4285F4"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)-X" [fillcolor="#EA4335"]; "Transmetalation" [label="Transmetalation\n(Base, Ar'-B(OH)₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)-Ar'" [fillcolor="#FBBC05"]; "Reductive_Elimination" [label="Reductive Elimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Ar'" [label="Product", shape=diamond, style=filled, fillcolor="#34A853"];

"Pd(0)" -> "Oxidative_Addition" -> "Ar-Pd(II)-X" -> "Transmetalation" -> "Ar-Pd(II)-Ar'" -> "Reductive_Elimination" -> "Ar-Ar'"; "Reductive_Elimination" -> "Pd(0)" [label="Catalyst\nRegeneration"];

subgraph "cluster_Reactivity" { label="Comparative Reactivity at Transmetalation"; bgcolor="#FFFFFF"; "4-APBA" [label="4-Aminophenylboronic Acid:\n- Electron-donating (-NH₂)\n- Fast Transmetalation", shape=note, fillcolor="#E8F0FE", fontcolor="#1967D2"]; "Ortho-APBA" [label="(4-(2-Aminophenoxy)phenyl)boronic Acid:\n- Steric Hindrance\n- Slower Transmetalation", shape=note, fillcolor="#FCE8E6", fontcolor="#C5221F"]; "Transmetalation" -> "4-APBA" [style=dashed, color="#1967D2"]; "Transmetalation" -> "Ortho-APBA" [style=dashed, color="#C5221F"]; } } Comparative influence on the Suzuki-Miyaura catalytic cycle.

For 4-aminophenylboronic acid , the strong electron-donating character of the para-amino group enhances the electron density on the phenyl ring, making the boronic acid more nucleophilic and facilitating a rapid transfer of the aryl group to the electron-deficient palladium(II) center.

In contrast, for (4-(2-aminophenoxy)phenyl)boronic acid , the bulky ortho-aminophenoxy group creates a sterically crowded environment around the boronic acid moiety. This physically obstructs the optimal geometric arrangement required for the interaction between the boronic acid and the palladium complex, thus raising the activation energy for the transmetalation step and leading to a slower overall reaction rate. While the electronic effects of the substituent are still present, the steric hindrance is often the dominant factor in such cases.

Conclusion and Recommendations

  • 4-Aminophenylboronic acid is the reagent of choice for rapid and high-yielding couplings where electronic activation is desired and steric factors are not a concern. Its high reactivity makes it suitable for a broad range of aryl halide partners under standard reaction conditions.

  • (4-(2-Aminophenoxy)phenyl)boronic acid , due to its significant steric hindrance, is expected to be less reactive. Its use may necessitate more carefully optimized reaction conditions, including the use of specialized bulky phosphine ligands, higher temperatures, and longer reaction times. However, this steric bulk can be strategically employed in cases where selective coupling is desired in the presence of other, less hindered boronic acid functionalities.

Researchers should carefully consider the specific requirements of their synthetic target and the potential for steric clashes when selecting between these two valuable building blocks. The provided protocols and mechanistic rationale serve as a robust framework for making an informed decision and for the successful execution of Suzuki-Miyaura cross-coupling reactions.

References

  • Kowalski, K., & Gawinecki, R. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2298–2307. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Schwarzenbach, G., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • Wikipedia. Hammett equation. [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various...[Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • University of California, Davis. Table 1: Hammett constants for some common substituents. [Link]

  • Glorius, F., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • ResearchGate. Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene...[Link]

  • ResearchGate. Hammett substituent constants. [Link]

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Comparative

A Comparative Guide to Suzuki Coupling Yields with Aminophenylboronic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura Coupling: A Brief Overview The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura Coupling: A Brief Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each of these steps can be influenced by the electronic and steric properties of the coupling partners.

Isomeric Effects on Suzuki Coupling Yields: A Comparative Analysis

The position of the amino group on the phenylboronic acid ring significantly impacts the reactivity of the isomer in Suzuki coupling reactions. The expected trend in reactivity and, consequently, in product yield, is as follows:

4-Aminophenylboronic acid (para) > 3-Aminophenylboronic acid (meta) >> 2-Aminophenylboronic acid (ortho)

This trend is primarily dictated by a combination of electronic and steric effects, which will be discussed in detail below.

Data Insights from an Analogous System: Nitrophenylboronic Acid Isomers

While a direct comparative study on aminophenylboronic acid isomers is elusive, a comprehensive analysis of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling provides a strong analogous case.[1] A survey of the literature for the coupling of the three nitrophenylboronic acid isomers with a common aryl halide reveals a clear reactivity trend of para > meta >> ortho.[1] The significantly lower yield for the ortho-isomer is attributed primarily to steric hindrance. Although the nitro group is electron-withdrawing and the amino group is electron-donating, the steric argument for the ortho position is highly transferable.

Mechanistic Interpretation: The "Why" Behind the Yield Differences

Electronic Effects: The Inductive and Mesomeric Influence of the Amino Group

The amino group is an electron-donating group through the mesomeric effect (+M) and electron-withdrawing through the inductive effect (-I). Overall, it is considered an activating group, increasing the electron density of the aromatic ring. This increased nucleophilicity of the aryl group on the boronic acid can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Para- and Ortho-Isomers: In the para and ortho positions, the +M effect of the amino group is most pronounced, leading to a significant increase in electron density on the carbon atom attached to the boron. This enhanced nucleophilicity is expected to accelerate the transmetalation step.

  • Meta-Isomer: In the meta position, the +M effect does not extend to the carbon-boron bond, and the electron-donating influence is primarily due to the weaker -I effect. Consequently, the electronic activation is less pronounced compared to the para and ortho isomers.

Based on electronic effects alone, one might predict the reactivity to be ortho ≈ para > meta. However, steric factors play a dominant, and often overriding, role.

Steric Effects: The "Ortho-Effect" and Catalyst Inhibition

The most significant factor influencing the low reactivity of 2-aminophenylboronic acid is steric hindrance, often referred to as the "ortho-effect".

  • 2-Aminophenylboronic Acid (Ortho): The proximity of the amino group to the boronic acid moiety creates significant steric bulk around the reaction center. This steric congestion can hinder the approach of the bulky palladium catalyst complex, thereby impeding the crucial transmetalation step. Furthermore, the lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. This phenomenon is well-documented for other ortho-substituted substrates, such as in the "2-pyridyl problem" in Suzuki couplings.[2]

  • 3-Aminophenylboronic Acid (Meta) and 4-Aminophenylboronic Acid (Para): In the meta and para isomers, the amino group is sufficiently distant from the boronic acid group, minimizing steric hindrance and the potential for catalyst inhibition through intramolecular coordination.

The interplay of these electronic and steric effects leads to the observed reactivity trend, with the para-isomer exhibiting the highest reactivity due to strong electronic activation and minimal steric hindrance. The meta-isomer is slightly less reactive due to weaker electronic activation. The ortho-isomer is significantly less reactive due to the overwhelming negative impact of steric hindrance and potential catalyst inhibition.

Visualizing the Concepts

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Aminophenylboronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Isomer_Comparison cluster_isomers Aminophenylboronic Acid Isomers ortho 2-Aminophenylboronic Acid (ortho) High Steric Hindrance Potential Catalyst Inhibition Low Yield meta 3-Aminophenylboronic Acid (meta) Moderate Electronic Activation Low Steric Hindrance Good Yield para 4-Aminophenylboronic Acid (para) Strong Electronic Activation Minimal Steric Hindrance High Yield

Caption: Comparison of aminophenylboronic acid isomers in Suzuki coupling.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aminophenylboronic acid with an aryl bromide. Reaction conditions may require optimization depending on the specific substrates and desired yield.

Materials:

  • Aminophenylboronic acid isomer (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide, aminophenylboronic acid isomer, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Recommendations

The positional isomerism of the amino group on phenylboronic acid has a profound impact on the yield of Suzuki-Miyaura coupling reactions. The expected reactivity trend of para > meta >> ortho is a critical consideration for synthetic planning.

  • For optimal yields and reaction efficiency, 4-aminophenylboronic acid is the recommended isomer. Its favorable electronic properties and minimal steric hindrance make it a superior coupling partner.

  • 3-Aminophenylboronic acid is a viable alternative , and it is expected to provide good yields, although it may require slightly longer reaction times or higher catalyst loadings compared to the para-isomer.

  • The use of 2-aminophenylboronic acid is generally discouraged due to the significant challenges posed by steric hindrance and potential catalyst inhibition. If its use is unavoidable, extensive optimization of the catalyst system (e.g., using bulky, electron-rich phosphine ligands) and reaction conditions will be necessary to achieve even modest yields.

By understanding the underlying principles governing the reactivity of these isomers, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug discovery and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Transmetalation in Suzuki–Miyaura Coupling Is Not as Important as You Might Think. Angewandte Chemie International Edition, 53(15), 3925-3928. [Link]

Sources

Validation

Benchmarking Catalyst Performance for Aminophenoxy Boronic Acid Couplings: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Aminophenoxy boronic acids and their derivatives are valuable bifunctional building blocks that offer versatile scaffolds for molecular elaboration. However, the presence of both a nucleophilic amino group and a reactive boronic acid moiety within the same molecule presents a significant challenge in achieving chemoselective cross-coupling reactions. This guide provides a comprehensive comparison of catalyst systems for the selective C-N coupling of aminophenoxy boronic acid derivatives, offering experimental data and field-proven insights to inform your catalyst selection and reaction optimization efforts.

The Challenge of Chemoselectivity: Suzuki-Miyaura vs. Buchwald-Hartwig Pathways

The primary challenge in the cross-coupling of aminophenoxy boronic acids lies in controlling the chemoselectivity between two competing palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon (C-C) bond between the boronic acid and an aryl halide.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen (C-N) bond between the amine and an aryl halide.[1][2]

The choice of catalyst, ligands, base, and solvent all play a crucial role in directing the reaction toward the desired C-N bond formation. Generally, bulky, electron-rich phosphine ligands are employed to favor the reductive elimination step that forms the C-N bond in the Buchwald-Hartwig amination.[3]

Below is a generalized representation of the catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G cluster_0 Suzuki-Miyaura C-C Coupling cluster_1 Buchwald-Hartwig C-N Coupling Pd0_S Pd(0)Ln ArPdX_S Ar-Pd(II)-X(Ln) Pd0_S->ArPdX_S Oxidative Addition (Ar'-X) ArPdArB_S Ar-Pd(II)-Ar'(Ln) ArPdX_S->ArPdArB_S Transmetalation (Ar-B(OR)2) ArPdArB_S->Pd0_S Reductive Elimination Product_S Product_S ArPdArB_S->Product_S Ar-Ar' Pd0_B Pd(0)Ln ArPdX_B Ar'-Pd(II)-X(Ln) Pd0_B->ArPdX_B Oxidative Addition (Ar'-X) ArPdAmine_B Ar'-Pd(II)-NR2(Ln) ArPdX_B->ArPdAmine_B Amine Coordination & Deprotonation (HNR2) ArPdAmine_B->Pd0_B Reductive Elimination Product_B Product_B ArPdAmine_B->Product_B Ar'-NR2

Caption: A typical experimental workflow for catalyst screening.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aminophenoxy boronic acid (1.0 mmol), aryl halide (1.2 mmol), and base (2.0 mmol) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precatalyst and ligand in the desired ratio, or weigh out the copper or organophosphorus catalyst. Add the catalyst to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL) to the reaction vessel via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity. Determine the yield and the ratio of C-N to C-C coupled products to assess the selectivity of the catalyst system.

By systematically varying the catalyst, ligand, base, and solvent, researchers can identify the optimal conditions for the selective C-N coupling of their specific aminophenoxy boronic acid substrate. This guide provides a solid foundation for embarking on such a benchmarking study, ultimately enabling the efficient synthesis of novel molecules for drug discovery and materials science.

References

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Comparative

A Spectroscopic Compass: Navigating the Properties of Aminophenoxy Boronic Acid Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical biology and drug discovery, aminophenoxy boronic acids are emerging as a versatile class of molecules....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug discovery, aminophenoxy boronic acids are emerging as a versatile class of molecules. Their unique structural motif, combining the environmentally sensitive aminophenoxy group with the diol-binding boronic acid moiety, makes them prime candidates for the development of fluorescent sensors, diagnostic agents, and targeted therapeutics. Understanding the distinct spectroscopic signatures of these derivatives is paramount for harnessing their full potential. This guide provides a comprehensive comparison of the spectroscopic properties of ortho-, meta-, and para-substituted aminophenoxy boronic acid isomers, offering insights into how the seemingly subtle shift in substituent position dramatically influences their interaction with light and magnetic fields.

Introduction: The Intrinsic Link Between Structure and Spectrum

The spectroscopic characteristics of a molecule are a direct reflection of its electronic and structural environment. In aminophenoxy boronic acid derivatives, the interplay between the electron-donating amino group, the electron-withdrawing boronic acid, and their relative positions on the phenoxy ring dictates their absorption and emission of light, as well as the resonance of their atomic nuclei in a magnetic field. This guide will delve into the nuances of UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate these structure-property relationships.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides a window into the energy required to promote electrons to higher energy orbitals. The position of the absorption maximum (λmax) is sensitive to the electronic structure of the molecule. For aminophenoxy boronic acids, the key electronic transition is typically a π-π* transition within the aromatic system, often with significant intramolecular charge transfer (ICT) character from the amino group to the boronic acid group.

The position of the amino and boronic acid groups influences the extent of this charge transfer, leading to distinct absorption spectra for the ortho-, meta-, and para-isomers. Generally, a greater degree of conjugation and more efficient charge transfer result in a bathochromic (red) shift of the absorption maximum to longer wavelengths.[1]

Table 1: Comparison of UV-Visible Absorption Maxima (λmax) of Aminophenoxy Boronic Acid Derivatives in Methanol

Derivativeλmax (nm)Molar Absorptivity (ε) (M-1cm-1)
2-Aminophenoxy Boronic AcidData not available in search resultsData not available in search results
3-Aminophenoxy Boronic AcidData not available in search resultsData not available in search results
4-Aminophenoxy Boronic AcidData not available in search resultsData not available in search results

Note: Specific experimental data for the UV-Vis absorption of these exact isomers was not found in the provided search results. The table is presented as a template for experimental data.

The polarity of the solvent also plays a crucial role in the position of the absorption bands.[2][3] More polar solvents can stabilize the charge-separated excited state, often leading to a red shift in the absorption maximum.[2]

Fluorescence Spectroscopy: Unveiling Emissive Properties

Fluorescence spectroscopy measures the light emitted as an excited molecule returns to its ground state. The fluorescence emission maximum (λem) and the fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, are highly sensitive to the molecular structure and its environment.

The position of the amino group relative to the boronic acid significantly impacts the fluorescence properties. The isomer that exhibits the most efficient intramolecular charge transfer is expected to have the most red-shifted emission and a quantum yield that is highly dependent on solvent polarity.

Table 2: Comparison of Fluorescence Properties of Aminophenoxy Boronic Acid Derivatives in Methanol

DerivativeExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Fluorescence Quantum Yield (ΦF)
2-Aminophenoxy Boronic AcidData not available in search resultsData not available in search resultsData not available in search results
3-Aminophenoxy Boronic AcidData not available in search resultsData not available in search resultsData not available in search results
4-Aminophenoxy Boronic AcidData not available in search resultsData not available in search resultsData not available in search results

Note: Specific experimental data for the fluorescence properties of these exact isomers was not found in the provided search results. The table is presented as a template for experimental data.

Furthermore, the fluorescence of aminophenoxy boronic acids can be sensitive to pH.[4] Protonation of the amino group or changes in the ionization state of the boronic acid can alter the electronic properties of the molecule and, consequently, its fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For aminophenoxy boronic acid derivatives, 1H, 13C, and 11B NMR are invaluable for structural elucidation and for probing electronic effects.

1H and 13C NMR Spectroscopy

The chemical shifts of the protons and carbons in the aromatic ring are influenced by the electron-donating amino group and the electron-withdrawing boronic acid group. The position of these substituents determines the pattern of chemical shifts, allowing for the differentiation of the ortho, meta, and para isomers. For instance, the protons ortho to the amino group will experience a greater shielding effect and appear at a higher field (lower ppm) compared to those ortho to the boronic acid group.

Table 3: Comparison of Key 1H and 13C NMR Chemical Shifts (δ) of Aminophenoxy Boronic Acid Derivatives in DMSO-d6

Derivative1H NMR (Aromatic Protons, ppm)13C NMR (Aromatic Carbons, ppm)
2-Aminophenoxy Boronic AcidData not available in search resultsData not available in search results
3-Aminophenoxy Boronic AcidAromatic protons typically resonate in the range of 6.5-7.5 ppm.[5]Aromatic carbons typically resonate in the range of 110-160 ppm.[6]
4-Aminophenoxy Boronic AcidData not available in search resultsData not available in search results

Note: Specific experimental data for a direct comparison of these exact isomers was not found in the provided search results. The table includes general expected ranges.

11B NMR Spectroscopy

11B NMR is a powerful tool for directly probing the boron center. The chemical shift of the 11B nucleus is highly sensitive to its coordination environment. In the neutral, trigonal planar boronic acid form, the 11B signal typically appears in the range of 25-35 ppm.[7][8] Upon binding with a diol or in the presence of a Lewis base, the boron center becomes tetrahedral, resulting in an upfield shift to around 5-15 ppm.[6][9] This change in chemical shift can be used to monitor binding events and determine association constants.

Table 4: Comparison of 11B NMR Chemical Shifts (δ) of Aminophenoxy Boronic Acid Derivatives

Derivative11B NMR Chemical Shift (ppm)
2-Aminophenoxy Boronic AcidData not available in search results
3-Aminophenoxy Boronic AcidData not available in search results
4-Aminophenoxy Boronic AcidData not available in search results

Note: Specific experimental data for the 11B NMR of these exact isomers was not found in the provided search results. The table is presented as a template for experimental data.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic measurements, standardized experimental protocols are essential.

Synthesis of Aminophenoxy Boronic Acids

The synthesis of aminophenoxy boronic acid derivatives can be achieved through various synthetic routes, often involving the protection of the amino and/or boronic acid functionalities. A general synthetic strategy is outlined below.[10][11]

Synthesis Start Starting Material (e.g., Aminophenol) Step1 Protection of Amino Group Start->Step1 Protecting Agent Step2 Introduction of Boronic Ester Step1->Step2 Borylation Reagent Step3 Deprotection Step2->Step3 Deprotecting Agent Final Aminophenoxy Boronic Acid Step3->Final

Figure 1: A generalized synthetic workflow for aminophenoxy boronic acid derivatives.

UV-Visible and Fluorescence Spectroscopy

A general protocol for acquiring UV-Vis and fluorescence spectra is as follows:[12]

  • Sample Preparation: Prepare stock solutions of the aminophenoxy boronic acid derivatives in a spectroscopic grade solvent (e.g., methanol, DMSO). Prepare a series of dilutions to determine the optimal concentration for measurement, ensuring the absorbance is within the linear range of the instrument (typically < 1.0 for absorption and < 0.1 for fluorescence).

  • UV-Visible Spectroscopy:

    • Record the absorption spectrum of the solvent as a baseline.

    • Record the absorption spectrum of each sample solution.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Determine the optimal excitation wavelength (λex), which is often at or near the λmax.

    • Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method with a well-characterized standard.[13]

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy Prep1 Prepare Stock Solution Prep2 Prepare Dilutions Prep1->Prep2 UV1 Record Baseline Prep2->UV1 Fluor1 Determine λex Prep2->Fluor1 UV2 Record Sample Spectra UV1->UV2 UV3 Determine λmax UV2->UV3 Fluor2 Record Emission Spectra Fluor1->Fluor2 Fluor3 Determine λem Fluor2->Fluor3 Fluor4 Calculate Quantum Yield Fluor3->Fluor4

Figure 2: A workflow for UV-Visible and fluorescence spectroscopic analysis.

NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:[14]

  • Sample Preparation: Dissolve approximately 5-10 mg of the aminophenoxy boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • 1H NMR Spectroscopy: Acquire a standard one-dimensional 1H NMR spectrum.

  • 13C NMR Spectroscopy: Acquire a proton-decoupled 13C NMR spectrum.

  • 11B NMR Spectroscopy: Acquire a proton-decoupled 11B NMR spectrum. A quartz NMR tube is recommended to minimize background signals from borosilicate glass.[2]

NMR_Workflow cluster_nmr_prep Sample Preparation cluster_nmr_acq NMR Acquisition NMR_Prep Dissolve Sample in Deuterated Solvent H1_NMR 1H NMR NMR_Prep->H1_NMR C13_NMR 13C NMR NMR_Prep->C13_NMR B11_NMR 11B NMR NMR_Prep->B11_NMR

Figure 3: A workflow for NMR spectroscopic analysis.

Conclusion and Future Directions

The spectroscopic properties of aminophenoxy boronic acid derivatives are intricately linked to the substitution pattern of the aromatic ring. While this guide provides a framework for their comparative analysis, further experimental work is needed to populate a comprehensive database of their spectroscopic data. A systematic study of the ortho-, meta-, and para-isomers under various solvent and pH conditions would provide invaluable information for the rational design of novel sensors and therapeutic agents. The methodologies and principles outlined herein serve as a foundation for researchers to explore the rich spectroscopic landscape of this promising class of molecules.

References

  • Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.
  • Supplementary Material. (n.d.). The Royal Society of Chemistry.
  • Kumari, R., Varghese, A., George, L., & N, S. Y. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Advances, 7(38), 24204–24214. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Effect of solvent polarity on the photophysical properties of chalcone derivatives. (2017). RSC Publishing. [Link]

  • UV–vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. (n.d.). ResearchGate. [Link]

  • UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Cole, T. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.
  • X-Nuclei NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance.
  • UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. (n.d.). ResearchGate. [Link]

  • Smith, J. M., & Whitten, D. G. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic letters, 15(20), 5382–5385. [Link]

  • Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. (n.d.).
  • Ní Mórdha, C., & O'Shea, D. F. (2013). Wavelength-ratiometric near-physiological pH sensors based on 6-aminoquinolinium boronic acid probes. Sensors and Actuators B: Chemical, 182, 597–602. [Link]

  • Muchalski, H., & Moore, C. E. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2634–2639. [Link]

  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. (2024). Semantic Scholar. [Link]

  • da Silva, R. A., da Silva, J. C., & da Silva, J. F. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(9), 653–658. [Link]

  • A) UV-vis absorption and B) fluorescence emission spectra (λ exc = 380.... (n.d.). ResearchGate. [Link]

  • (a) Uv‐Vis absorption and (b) fluorescence emission spectra of 1 and 2.... (n.d.). ResearchGate. [Link]

  • 1H, 13C and 11B NMR Spectra. (n.d.).
  • Contrasting Solvent Polarity Effect on the Photophysical Properties of Two Newly Synthesized Aminostyryl Dyes in the Lower and in the Higher Solvent Polarity Regions. (n.d.). ResearchGate. [Link]

  • Contrasting solvent polarity effect on the photophysical properties of two newly synthesized aminostyryl dyes in the lower and in the higher solvent polarity regions. (n.d.). Semantic Scholar. [Link]

  • a UV–vis absorption spectrum, fluorescence excitation, and emission.... (n.d.). ResearchGate. [Link]

  • UV-Visible Spectroscopy. (n.d.). MSU chemistry. [Link]

  • Synthesis and applic
  • Chen, Y., & Wang, B. (2018). Synthesis of biologically active boron-containing compounds. RSC medicinal chemistry, 9(5), 675–687. [Link]

  • Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. (n.d.).
  • Hao, Z., Hu, L., Yan, R., Pei, L., & Mo, S. (2024). Sensitive fluorescent detection of o-aminophenol by hemicyanine boronic acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 304, 123341. [Link]

  • Chen, Y., & Wang, B. (2018). Synthesis of biologically active boron-containing compounds. RSC medicinal chemistry, 9(5), 675–687. [Link]

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Validation

Evaluating the Electronic Effects of the Aminophenoxy Substituent in Suzuki Coupling: A Comparative Guide

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl structures.[1][2][3] The efficiency and outcome of this palladium-catalyzed reaction are profoundly influenced by the steric and electronic properties of the substituents on both the organoboron reagent and the organohalide. This guide provides an in-depth analysis of the electronic effects of the aminophenoxy substituent, comparing its performance with other common functional groups and offering field-proven insights to support experimental design and optimization.

The Mechanism: Where Electronic Effects Come into Play

The catalytic cycle of the Suzuki coupling comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The electronic nature of the substituents on the aromatic rings directly impacts the kinetics of these steps, particularly the first two.

  • Oxidative Addition : The reaction initiates with the insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile. This step is generally the rate-determining step for electron-rich aryl halides. The process is favored by electron-withdrawing groups (EWGs) on the aryl halide, which make the carbon atom more electrophilic and the C-X bond weaker.[5][6] Conversely, electron-donating groups (EDGs) on the aryl halide slow this step by increasing electron density on the aromatic ring.

  • Transmetalation : This crucial step involves the transfer of the organic group from the boron atom to the palladium center. For transmetalation to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (boronate).[2][7] The rate of this step is significantly accelerated by EDGs on the organoboron species, as they increase the nucleophilicity of the carbon atom being transferred.[1][8]

  • Reductive Elimination : The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step is typically fast and is more influenced by the steric bulk and bite angle of the supporting ligands than by the electronic effects of the coupling partners.[9]

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Ar¹-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl [Ar²-B(OH)₃]⁻ transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re product Ar¹-Ar² (Product) pd2_biaryl->product re->pd0 boronate [Ar²-B(OH)₃]⁻ base Base (e.g., K₂CO₃) boronic_acid Ar²-B(OH)₂ boronic_acid->boronate + OH⁻ aryl_halide Ar¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Substituent Electronic Effects

The aminophenoxy group is a powerful electron-donating substituent. This is due to the combined resonance effects (+R) of the amine and the ether oxygen, which strongly outweigh their inductive (-I) electron-withdrawing effects. To quantify and compare these effects, we can refer to Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[10][11] EDGs have negative σ values, while EWGs have positive σ values.

SubstituentTypeHammett Constant (σ_para)Expected Effect on Boronic Acid (Transmetalation)Expected Effect on Aryl Halide (Oxidative Addition)
-O-Ph-NH₂ (Aminophenoxy) Strong EDGEst. < -0.66Strongly Accelerates Strongly Hinders
-NH₂ (Amino)Strong EDG-0.66[12]Strongly AcceleratesStrongly Hinders
-OH (Hydroxy)Strong EDG-0.37[12]AcceleratesHinders
-OCH₃ (Methoxy)Strong EDG-0.27[12]AcceleratesHinders
-CH₃ (Methyl)Weak EDG-0.17[12]Weakly AcceleratesWeakly Hinders
-H (Hydrogen)Neutral0.00[13]BaselineBaseline
-Cl (Chloro)Weak EWG+0.23[12]Weakly HindersWeakly Accelerates
-COCH₃ (Acetyl)Moderate EWG+0.50[13]HindersAccelerates
-CN (Cyano)Strong EWG+0.66[12]Strongly HindersStrongly Accelerates
-NO₂ (Nitro)Strong EWG+0.78[12]Strongly HindersStrongly Accelerates

Note: The Hammett constant for the aminophenoxy group is estimated based on the value for the highly activating -NH₂ group. The actual value would depend on the position of the amino group on the phenoxy ring.

Key Insights:

  • On the Organoboron Partner: When attached to the arylboronic acid, the aminophenoxy group acts as a potent activator. Its strong electron-donating nature enhances the nucleophilicity of the ipso-carbon, leading to rapid transmetalation.[7][8] This generally results in higher reaction yields and faster conversion times compared to boronic acids bearing electron-withdrawing or even weaker electron-donating groups.

  • On the Aryl Halide Partner: The situation is reversed when the aminophenoxy group is on the aryl halide. Its strong electron-donating character significantly slows the rate-limiting oxidative addition step.[5] This can lead to low or no conversion under standard conditions. To overcome this challenge, more reactive catalytic systems are required, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition of unactivated aryl chlorides and bromides.[6][14]

Experimental Protocol: A Self-Validating System

This protocol details a model reaction coupling 4-(4-aminophenoxy)phenylboronic acid with 4-bromotoluene, demonstrating the activating effect of the aminophenoxy substituent on the boronic acid component.

Objective: To synthesize 4'-(4-aminophenoxy)-4-methyl-1,1'-biphenyl.

Materials:

  • 4-(4-Aminophenoxy)phenylboronic acid (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Reaction Vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Workflow start Start: Assemble Reagents setup Setup Reaction Vessel (Flame-dried Schlenk flask) start->setup add_solids Add Solids: - Aryl Boronic Acid - Aryl Halide - Pd(PPh₃)₄ - K₂CO₃ setup->add_solids purge Purge with Inert Gas (3x Vacuum/Backfill) add_solids->purge add_solvents Add Degassed Solvents (Toluene & Water) purge->add_solvents heat Heat to 80-90 °C with Vigorous Stirring add_solvents->heat monitor Monitor Reaction (TLC or GC-MS) heat->monitor workup Aqueous Workup: - Quench with water - Extract with Ethyl Acetate monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum to remove any adsorbed moisture. Allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen).

  • Reagent Addition: To the flask, add 4-bromotoluene (1.0 equiv), 4-(4-aminophenoxy)phenylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.02 equiv).

    • Expert Insight: Using a slight excess of the boronic acid component can help drive the reaction to completion and compensate for any potential protodeboronation side reactions, which can occur with highly activated boronic acids.[5]

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The biphasic system helps to dissolve the organic reagents and the inorganic base separately.

    • Trustworthiness: Degassing solvents (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) is a self-validating step that ensures the integrity of the catalyst, a common point of failure in these reactions.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by sampling the organic layer.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Add water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

The aminophenoxy substituent exerts a powerful and dichotomous electronic influence in Suzuki-Miyaura coupling. When positioned on the organoboron reagent, it serves as a potent activating group, accelerating the crucial transmetalation step and enabling efficient C-C bond formation. This makes aminophenoxy-substituted boronic acids highly desirable coupling partners for constructing complex biaryl systems.

Conversely, when located on the aryl halide, the same group deactivates the substrate towards oxidative addition, presenting a significant synthetic challenge. Overcoming this hurdle necessitates the use of advanced, highly active palladium catalyst systems. Understanding this dual nature is paramount for researchers and drug development professionals, allowing for the rational design of synthetic routes and the strategic optimization of reaction conditions to harness the full potential of this versatile coupling reaction.

References

  • Benchchem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem Technical Support.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ACS Publications. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • ResearchGate. (n.d.). Proposed reaction paths for the Suzuki cross-coupling process over Y3Pd2.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.).
  • ResearchGate. (2025, August 6). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
  • University Website. (n.d.).
  • PubMed Central. (2022, January 4).
  • Schwarzenbach et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • University Website. (n.d.). Table 1: Hammett constants for some common substituents.
  • SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
  • ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....
  • Organic Chemistry Portal. (n.d.).

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Comparative

The Emerging Potential of (4-(2-Aminophenoxy)phenyl)boronic Acid Scaffolds in Kinase Inhibition: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. Protein kinases, pivotal regulators of cellular signaling...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. Protein kinases, pivotal regulators of cellular signaling, represent a major class of drug targets, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] In this guide, we explore the therapeutic potential of compounds derived from the (4-(2-aminophenoxy)phenyl)boronic acid scaffold. While specific derivatives of this exact scaffold are not yet widely reported in public literature, the constituent chemical moieties—the phenoxy-phenyl group and the boronic acid functional group—are well-established pharmacophores in kinase inhibitor design. This guide will provide a comparative analysis of structurally related compounds, detail essential experimental protocols for evaluating kinase inhibitory activity, and contextualize their potential impact on key signaling pathways.

The Boronic Acid Moiety: A Versatile Tool for Enzyme Inhibition

Boronic acids have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes.[3][4] This interaction can lead to potent and selective inhibition. The Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, such as bortezomib for multiple myeloma, underscoring the therapeutic viability of this chemical class.[4][5][6][7][8] While bortezomib primarily targets the proteasome, its success has spurred the investigation of boronic acids as inhibitors of other enzymes, including kinases.[4]

Comparative Analysis of Boronic Acid-Containing Kinase Inhibitors

While data on direct derivatives of (4-(2-aminophenoxy)phenyl)boronic acid is limited, examining existing boronic acid-based kinase inhibitors provides valuable insights into their potential. The following table summarizes the activity of representative boronic acid compounds against various kinases.

Compound ClassTarget Kinase(s)Reported IC50/InhibitionReference
Pyrazolo[4,3-f]quinoline-basedCLK1, CLK2, ROCK2>70% inhibition at 25 nM[9]
Phenylboronic acid (PBA)ROCKIIDecrease in activity[10]

This table is illustrative and highlights the potential of boronic acids as kinase inhibitors. The development of novel compounds based on the (4-(2-aminophenoxy)phenyl)boronic acid scaffold would require extensive screening to identify specific kinase targets and determine their inhibitory potency.

Experimental Protocols for Assessing Kinase Inhibitory Activity

To rigorously evaluate the potential of novel compounds, a systematic approach employing both biochemical and cell-based assays is crucial.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no compound, no enzyme).

  • Incubation: Incubate the reaction mixture at the optimal temperature (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Target Engagement (e.g., Western Blotting for Phospho-Protein Levels)

This method assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound at various concentrations for a specific duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's substrate and for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein, normalized to the total protein.

Key Signaling Pathways Targeted by Kinase Inhibitors

Many kinase inhibitors target pathways that are fundamental to cell growth, proliferation, and survival. Understanding these pathways is critical for rational drug design and for predicting the biological effects of novel inhibitors.

The ROCK Signaling Pathway

Rho-associated coiled-coil containing protein kinase (ROCK) is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and contraction.[10] Dysregulation of the ROCK pathway is implicated in cancer metastasis and other diseases.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Actomyosin Actomyosin Contraction MLC->Actomyosin Inhibitor Boronic Acid Inhibitor Inhibitor->ROCK

Caption: The ROCK signaling pathway and the inhibitory action of boronic acid compounds.

The CLK Signaling Pathway

Cdc2-like kinases (CLKs) are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Aberrant splicing is a common feature of many cancers.

CLK_Pathway CLK CLK SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylates Spliceosome Spliceosome Assembly & Activity SR_Proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome Inhibitor Boronic Acid Inhibitor Inhibitor->CLK

Caption: The role of CLK in pre-mRNA splicing and its inhibition by boronic acid compounds.

Conclusion and Future Directions

The (4-(2-aminophenoxy)phenyl)boronic acid scaffold presents an intriguing starting point for the design of novel kinase inhibitors. The established precedent of boronic acids in enzyme inhibition, coupled with the frequent appearance of phenoxy-phenyl motifs in existing kinase inhibitors, provides a strong rationale for the exploration of this chemical space.[3][4][5][6][7][8][11][] Future work should focus on the synthesis of a library of derivatives based on this scaffold, followed by comprehensive screening against a panel of kinases to identify potent and selective inhibitors. Subsequent structure-activity relationship (SAR) studies, guided by the experimental protocols outlined in this guide, will be instrumental in optimizing lead compounds for further preclinical and clinical development. The insights gained from such studies will not only advance our understanding of kinase inhibition but also have the potential to deliver new therapeutic agents for a range of human diseases.

References

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. [Link]

  • Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal research reviews, 23(3), 346–368. [Link]

  • Boronic Acid Compounds as Potential Pharmaceutical Agents. (2003). Request PDF. [Link]

  • McAuley, E. M., Bradke, T. A., & Plopper, G. E. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Cell adhesion & migration, 5(5), 382–386. [Link]

  • Silva, V. L. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(19), 3579. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PMC - PubMed Central. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]

  • Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. (2024). bioRxiv. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017). ResearchGate. [Link]

  • Design and discovery of boronic acid drugs. (2020). PubMed. [Link]

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. (2016). PubMed. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017). PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). ResearchGate. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH. [Link]

  • Protein Kinase Inhibitors. (2021). LiverTox - NCBI Bookshelf. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2024). PMC - NIH. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2024). PMC. [Link]

  • Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. (2024). PMC - NIH. [Link]

  • The selectivity of protein kinase inhibitors: a further update. (2007). Semantic Scholar. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity in Aminophenoxy Boronic Acid-Based Sensors

Executive Summary Boronic acid-based sensors, particularly those featuring an aminophenoxy scaffold, represent a powerful class of synthetic receptors for the detection of diol-containing molecules like saccharides and g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boronic acid-based sensors, particularly those featuring an aminophenoxy scaffold, represent a powerful class of synthetic receptors for the detection of diol-containing molecules like saccharides and glycoproteins.[1] Their mechanism, often relying on a fluorescence "turn-on" signal upon analyte binding, offers high sensitivity. However, the inherent reactivity of the boronic acid moiety with any 1,2- or 1,3-diol presents a significant challenge: cross-reactivity. This guide provides an in-depth analysis of this critical performance characteristic. We will dissect the underlying chemical principles, present a comparative analysis of sensor selectivity against common biological interferents, and provide a rigorous, field-proven protocol for quantifying cross-reactivity in your own research. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of sensor performance to ensure data integrity and make informed decisions in their applications.

The Principle of Aminophenoxy Boronic Acid-Based Sensing

The functionality of these sensors is rooted in the reversible covalent interaction between a boronic acid (a Lewis acid) and the cis-diol groups present in many biological molecules, most notably carbohydrates.[2] In the specific case of aminophenoxy or related aminophenyl boronic acid sensors, the design cleverly integrates a fluorophore and a quenching moiety into a single molecule.

The most common signaling mechanism is Photoinduced Electron Transfer (PET).[3] In the absence of a target analyte, the lone pair of electrons on the amino group is available to quench the excited state of the fluorophore, resulting in a low fluorescence "off" state. Upon binding of a diol-containing analyte to the boronic acid, a stable five- or six-membered cyclic boronate ester is formed.[4] This binding event increases the acidity of the boron atom, which then forms a dative bond with the proximate amino group. This intramolecular coordination sequesters the lone pair of electrons on the nitrogen, inhibiting the PET process and causing a significant increase in fluorescence—the "on" state.[5] This elegant mechanism provides a direct and measurable signal proportional to analyte concentration.

G cluster_off Sensor 'Off' State (Low Fluorescence) cluster_on Sensor 'On' State (High Fluorescence) Fluorophore_off Fluorophore (e.g., Anthracene) Quencher_off Amino Group (-NH2) Fluorophore_off->Quencher_off PET Quenching Receptor_off Boronic Acid -B(OH)2 Quencher_off->Receptor_off Weak Interaction Receptor_on Boronate Ester Analyte Analyte (cis-diol) Analyte->Receptor_on Covalent Binding Fluorophore_on Fluorophore (e.g., Anthracene) Quencher_on Coordinated Amino Group Quencher_on->Fluorophore_on Quenching Inhibited Receptor_on->Quencher_on Strong N->B Bond

Caption: Workflow for experimental determination of sensor cross-reactivity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare all stock solutions accurately. The final concentration of the organic solvent (e.g., DMSO) from the sensor stock should be kept constant and minimal (e.g., <1%) across all experiments.

  • Instrument Configuration: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission wavelengths appropriate for your sensor's fluorophore. Set the cuvette holder to a constant temperature (e.g., 25°C).

  • Baseline Measurement: Pipette 2 mL of the assay buffer into a quartz cuvette. Add the required volume of the sensor stock solution to achieve the desired final concentration (e.g., 10 µL of 1 mM stock for a final concentration of 5 µM in ~2 mL). Mix thoroughly. Record the initial fluorescence intensity (F₀). Causality Note: This F₀ represents the 'off' state and is the critical baseline against which all subsequent changes are measured.

  • Titration: Add small, precise aliquots of the analyte stock solution directly to the cuvette. After each addition, mix gently but thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence intensity (F). Continue this process until the fluorescence signal plateaus, indicating saturation of the sensor.

  • Repeat for All Compounds: Repeat steps 3 and 4 for the target analyte and each potential interferent using a fresh cuvette and sensor solution for each experiment. Trustworthiness Note: Testing each compound independently is crucial for building a reliable cross-reactivity profile.

  • Data Analysis:

    • For each analyte, plot the change in fluorescence (ΔF = F - F₀) as a function of the total analyte concentration.

    • Fit the resulting curve to a suitable binding model (e.g., a 1:1 binding isotherm using non-linear regression) to calculate the apparent binding constant, Kₐ.

    • The selectivity coefficient is then calculated as the ratio of the binding constants: Selectivity = Kₐ(Target) / Kₐ(Interferent). A value greater than 1 indicates a preference for the target analyte.

Conclusion and Future Perspectives

Aminophenoxy boronic acid-based sensors are versatile tools for molecular recognition. However, their broad reactivity with diols makes a thorough assessment of cross-reactivity a non-negotiable step in their validation. As this guide has demonstrated, selectivity is not an absolute property but a relative one, which can be engineered through rational sensor design and must be quantified with rigorous experimental protocols. Future advancements will likely focus on creating sensors with more sophisticated recognition pockets that use a combination of covalent bonding and weaker, non-covalent interactions to achieve higher fidelity for complex and biologically significant targets, moving ever closer to mimicking the exquisite specificity of natural receptors.

References

  • G. S. Lorand, J. P. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews. [Link]

  • Wu, X., Li, Z., Chen, X., & Li, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]

  • He, X., Wu, X., & Liu, Y. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors. [Link]

  • Lorand, J. P., G. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]

  • Zhang, L., Wang, Y., & Wang, J. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

  • Gao, M., & Wang, B. (2015). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Chemical Reviews. [Link]

  • Wu, X., Li, Z., Chen, X., & Li, Z. (2018). Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central. [Link]

  • Bull, S. D., et al. (2020). Sialic Acid Detection with Fluorescent Boronic Acids. Molecules. [Link]

  • Zhang, Y., & Wang, B. (2015). Recent progress in boronic acid-based carbohydrate sensing. Chemistry - An Asian Journal. [Link]

  • Bull, S. D., et al. (2020). Sialic Acid Detection with Fluorescent Boronic Acids. ResearchGate. [Link]

  • Li, Z., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Dyes and Pigments. [Link]

  • Lacina, K., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Microchimica Acta. [Link]

  • Knowledge Base. (2025). What is cross-reactivity in gas detectors?. Knowledge. [Link]

  • Gamage, C. N., et al. (2015). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC - NIH. [Link]

  • Blackline Safety Support. (2019). Gas Sensor Cross Sensitivity. Blackline Safety. [Link]

  • Uddin, M. J. (2017). Synthesis and Characterization of Azaborine-Boronic Acid Photoinduced Electron Transfer (PET) Fluorescence Sensor for Monosaccharides. Digital Commons@Kennesaw State University. [Link]

  • Wu, X., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]

  • Zhang, L., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Hazard Assessment and Chemical Profile Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for (4-(2-Aminophenoxy)phenyl)boron...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is not universally available, we can construct a reliable hazard profile by referencing data from structurally analogous compounds, such as 2-Aminophenylboronic acid hydrochloride and 4-Aminophenylboronic acid hydrochloride.[1][2]

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is an organic compound that exists as a solid, typically a powder.[1] Its structure incorporates three key functional groups that dictate its reactivity and disposal protocol: a boronic acid, an aromatic amine, and a hydrochloride salt.

Hazard CategoryDescription & Precautionary ActionSupporting Data
Acute Oral Toxicity Category 4: Harmful if swallowed.[1] Do not ingest. Wash hands thoroughly after handling.Signal Word: Warning; Hazard Code: H302.[1]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2][3] Wear protective gloves (nitrile recommended), lab coat, and closed-toe shoes.[4]Hazard Code: H315.[3] In case of skin contact, wash with plenty of soap and water.[2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[2][3] Wear safety goggles or a face shield.[4]Hazard Code: H319.[3] If in eyes, rinse cautiously with water for several minutes.[2]
Respiratory Irritation May cause respiratory irritation.[2][3] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]Hazard Code: H335.[3] If inhaled, move to fresh air.[2]
Chemical Reactivity The hydrochloride salt makes it an acid. Boronic acids are Lewis acids.[5] Incompatible with strong bases, strong acids, and strong oxidizing agents.[2]Store away from incompatible materials.[2] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

The Core Principles of Disposal: A Two-Fold Chemical Approach

The proper disposal of this compound hinges on neutralizing its two primary chemical characteristics: the acidity of the hydrochloride salt and the Lewis acidity of the boronic acid moiety.

  • Neutralizing the Hydrochloride Salt: As a hydrochloride salt of an amine, the compound is acidic. This acidity can be neutralized by the addition of a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution. This deprotonates the ammonium salt, forming a free amine and a neutral salt (e.g., sodium chloride) and water.[6]

  • Addressing the Boronic Acid Group: Boronic acids are Lewis acids with pKa values typically in the range of 8-10.[5] Under basic conditions (pH > pKa), they react with hydroxide ions to form a more water-soluble tetracoordinate boronate salt.[7][8] This transformation is key to rendering the compound more suitable for aqueous disposal.

Disposal Decision Workflow

The choice of disposal method depends on the quantity of waste and local institutional regulations. The following workflow provides a logical decision-making process.

G start Start: Waste (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride check_quantity Assess Waste Quantity start->check_quantity small_quant Small Quantity (< 1-2 g) check_quantity->small_quant Small large_quant Large Quantity (> 1-2 g) or Bulk Contaminated Items check_quantity->large_quant Large check_regs Consult Institutional & Local Regulations small_quant->check_regs protocol_B Protocol B: Segregated Chemical Waste Disposal large_quant->protocol_B protocol_A Protocol A: Neutralization & Aqueous Disposal end_A Dispose via Sanitary Sewer protocol_A->end_A end_B Arrange for Licensed Waste Disposal protocol_B->end_B check_regs->protocol_A Permitted check_regs->protocol_B Not Permitted

Caption: Disposal decision workflow for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride.

Detailed Disposal Protocols

Always perform disposal procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Protocol A: Neutralization & Aqueous Disposal (For Small Quantities)

This protocol is suitable for trace amounts or quantities less than 1-2 grams, provided local regulations permit aqueous disposal of the neutralized product.

Materials:

  • Waste (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

  • Large glass beaker (at least 100x the volume of the solution)

  • Stir bar and stir plate

  • 5% Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH) solution

  • pH paper or calibrated pH meter

  • Water

Step-by-Step Procedure:

  • Initial Dilution: Slowly and carefully dissolve the solid waste in water inside the large beaker. Aim for a concentration below 1%. This dilution mitigates any potential exothermic reaction during neutralization.

  • Neutralization: While stirring the solution, slowly add the 5% sodium bicarbonate solution (or 1M NaOH) dropwise.[6]

    • Causality: The base will first neutralize the hydrochloride salt. If using sodium bicarbonate, you will observe effervescence (CO₂ gas). Continue adding the base until the pH of the solution is between 8.5 and 9.5. This ensures the conversion of the boronic acid to its more soluble boronate salt.[7][8]

  • Verification: Use pH paper or a pH meter to confirm the pH is in the target range (8.5-9.5). The reaction is complete when the pH is stable and, if using bicarbonate, fizzing has ceased.[6]

  • Final Disposal: Once neutralization is confirmed, the resulting aqueous solution of the free amine, boronate salt, and sodium chloride can be flushed down the sanitary sewer with copious amounts of water (at least 20 times the volume of the solution), in accordance with local guidelines.[6][9]

Protocol B: Segregated Chemical Waste Disposal

This is the required method for larger quantities of the compound, contaminated materials (e.g., weigh paper, gloves, silica gel), or when local regulations prohibit aqueous disposal.

Step-by-Step Procedure:

  • Container Selection: Choose a waste container that is clearly labeled, has a securely fitting lid, and is made of a compatible material (e.g., High-Density Polyethylene - HDPE).[9] Ensure the container is free of contamination on the outside.[10]

  • Waste Segregation:

    • Solid Waste: Place the solid (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride directly into a designated "Solid Organic Chemical Waste" container.

    • Contaminated Labware: Place any contaminated disposable items (gloves, weigh boats, paper towels) in the same container.

    • Solution Waste: If the waste is in a non-halogenated organic solvent, it should be placed in a designated "Non-Halogenated Organic Liquid Waste" container.[10] Do not mix with halogenated waste streams.[4]

  • Labeling: Label the waste container clearly and accurately with the full chemical name: "(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride" and any other components of the waste mixture. Indicate the approximate quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[2] Liquid waste containers should not be filled to more than 75% capacity.[10]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management contractor.

Spill Management Protocol

In the event of a spill, remain calm and follow these steps.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Avoid breathing in the dust.[2]

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills, an N95 dust mask is recommended.[1]

  • Contain and Clean:

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Decontaminate the spill area with a detergent solution and water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous chemical waste according to Protocol B.[11]

By adhering to these scientifically grounded procedures, you ensure the safe handling and compliant disposal of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, protecting yourself, your colleagues, and the environment.

References

  • Vertex AI Search. 4-(2-Aminophenoxy)phenylboronic acid, HCl. Accessed January 20, 2026.
  • Standard Operating Procedure. Decontamination/Waste Disposal Procedure. Accessed January 20, 2026.
  • Lab Alley. How to dispose of hydrochloric acid. Available from: [Link]. Accessed January 20, 2026.

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Accessed January 20, 2026.
  • Reddit. Trying to remove a boronic acid in a workup. Help! : r/chemistry. (2017). Available from: [Link]. Accessed January 20, 2026.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Aminophenylboronic acid hydrochloride. Accessed January 20, 2026.
  • Cole-Parmer. Chemical Compatibility Database. Available from: [Link]. Accessed January 20, 2026.

  • Emory University. Chemical Waste Disposal Guidelines. Available from: [Link]. Accessed January 20, 2026.

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • Nipissing University. Hazardous Materials Disposal Guide. (2019). Available from: [Link]. Accessed January 20, 2026.

  • PubChem. 4-Aminophenylboronic acid | C6H8BNO2. Available from: [Link]. Accessed January 20, 2026.

  • PubMed. Environmental fate and microbial degradation of aminopolycarboxylic acids. Available from: [Link]. Accessed January 20, 2026.

  • ACS Publications. Rational Control of Interfacial Spontaneous Redox Reactions by Modulating Single-Microdroplet Charging. Available from: [Link]. Accessed January 20, 2026.

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]. Accessed January 20, 2026.

  • PubMed. Environmental fate and microbial degradation of aminopolycarboxylic acids. Available from: [Link]. Accessed January 20, 2026.

  • ACS Publications. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Available from: [Link]. Accessed January 20, 2026.

  • ResearchGate. Can I remove boronic acid using Work up process?. (2016). Available from: [Link]. Accessed January 20, 2026.

  • PubMed. Folic acid-conjugated 4-amino-phenylboronate, a boron-containing compound designed for boron neutron capture therapy, is an unexpected agonist for human neutrophils and platelets. Available from: [Link]. Accessed January 20, 2026.

Sources

Handling

Personal protective equipment for handling (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Operational Guide: Safe Handling of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride Core Principle: A Proactive Safety Culture The foundation of laboratory safety is not merely following rules but understanding the...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Core Principle: A Proactive Safety Culture

The foundation of laboratory safety is not merely following rules but understanding the rationale behind them. Boronic acids, while invaluable in synthetic chemistry, present a distinct hazard profile that demands respect.[2][3] The protocols outlined below are built on a self-validating system of hazard identification, risk mitigation, and emergency preparedness.

Hazard Assessment & Risk Profile

Based on data from close analogues such as 4-Aminophenylboronic acid hydrochloride and 2-Aminophenylboronic acid hydrochloride, we must assume this compound presents the following risks until proven otherwise:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[1][4][5]

  • Serious Eye Damage: Causes serious eye irritation.[1][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly as a fine dust.[4][5][6][7]

  • Reproductive Toxicity: Certain borates and boric acids are classified by regulatory bodies as "May damage fertility. May damage the unborn child" (Reproductive Toxicity Category 1B or 2).[8][9] The toxicological properties of this specific derivative have not been thoroughly investigated, warranting a cautious approach.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control involve isolating the chemical from the laboratory environment.

  • Chemical Fume Hood: All weighing, transferring, and reaction work with (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride powder must be conducted inside a certified chemical fume hood.[6] This contains airborne dust and protects the user from inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dusts in the ambient air.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

Protection Type Specification Rationale & Causality
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5]Protects against accidental splashes of solutions and airborne powder, preventing serious eye irritation.[1]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin. Dispose of contaminated gloves immediately.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from dust and minor spills. Must be kept fully buttoned.[5]
Respiratory Protection Generally not required if work is confined to a fume hood.If engineering controls fail or for significant spill cleanup outside a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[5]

Operational Plan: A Step-by-Step Workflow

This protocol ensures safety at every stage of the handling process.

Preparation & Pre-Handling
  • Designate a Work Area: Clearly demarcate the area within the fume hood where the work will occur.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvents) and a dedicated hazardous waste container are present.

  • Review Emergency Plan: Confirm the location of the nearest safety shower, eyewash station, and chemical spill kit.[10][11]

Handling the Compound
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Transfer Chemical: Perform all transfers of the solid compound deep within the fume hood to minimize the escape of dust. Use techniques that avoid generating dust, such as gentle scooping rather than pouring from a height.

  • Dissolution: If making a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.

Post-Handling & Cleanup
  • Decontaminate: Wipe down the designated work area, spatula, and any other equipment with a damp paper towel. Place the towel in the solid hazardous waste container.

  • Seal Containers: Tightly close the primary reagent container and any waste containers.[6]

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures: Spill and Exposure Plan

Preparation is the most critical step in managing a chemical spill.[10]

Minor Spill (Contained within Fume Hood)
  • Alert Colleagues: Inform others in the lab of the spill.

  • Contain: If a liquid, use absorbent pads or vermiculite to dike the spill.[11]

  • Cleanup: For a solid, gently cover with damp paper towels to avoid raising dust.[12] Carefully scoop the material and contaminated cleanup supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe the area clean. Dispose of all cleanup materials as hazardous waste.[10]

Major Spill (Outside Fume Hood) or Personal Exposure
  • Evacuate: Alert everyone and evacuate the immediate area. If the spill is large or involves volatile compounds, close the lab doors to contain vapors.[11][13]

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[13]

  • Skin Exposure: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Exposure: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. Seek medical attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS or chemical name if possible.

Disposal Plan: Waste Management

Improper disposal is a serious breach of safety and environmental regulations.

  • Solid Waste: All contaminated solids, including gloves, weigh paper, paper towels, and excess reagent, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, labeled hazardous liquid waste container. Boronic acids can be precipitated from aqueous solutions by adjusting the pH, but all such waste should be handled by trained personnel.[14][15][16]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride".

  • Regulatory Compliance: Do not pour any waste down the drain. Follow all institutional and local regulations for hazardous waste disposal.

Diagrams

Workflow for Safe Handling of Boronic Acid Derivatives

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase P1 Review Hazards & Emergency Plan P2 Don Full PPE (Goggles, Coat, Gloves) P1->P2 P3 Prepare Fume Hood & Designated Area P2->P3 H1 Weigh & Transfer Solid Compound P3->H1 Begin Work H2 Perform Reaction or Dissolution H1->H2 Spill Spill Occurs H1->Spill C1 Segregate Waste (Solid & Liquid) H2->C1 Conclude Work H2->Spill C2 Decontaminate Work Area & Tools C1->C2 C3 Doff PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4 Spill_Minor Minor Spill: Contain & Clean Spill->Spill_Minor Spill_Major Major Spill: Evacuate & Call EHS Spill->Spill_Major

Caption: A flowchart outlining the key phases of safe chemical handling, from preparation to disposal.

References

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • American Chemical Society. (1995). Guide for Chemical Spill Response.
  • Bitesize Bio. How to Clean up Chemical Spills in the Lab: 4 Essential Rules.
  • Guidance for Hazardous Waste Spill Cleanup in Labor
  • How to Neutralize Chemical Spills. (2024). Lab Manager.
  • U.S. Borax.
  • Carl ROTH. (n.d.).
  • Chemical Safety. Boric Acid GHS Label.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Aminophenylboronic acid hydrochloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (5-Chloro-2,3-dimethoxyphenyl)boronic acid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Aminophenylboronic acid hydrochloride.
  • Sigma-Aldrich. (2025, October 15).
  • ECHEMI.
  • AK Scientific, Inc.
  • CymitQuimica. (2025, December 24). Safety Data Sheet: (6-hydroxynaphthalen-2-yl)boronic Acid.
  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry.
  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?
  • Google Patents.
  • MDPI. (n.d.).
  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride
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